2-(2-Chloroethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPGJXXACUQQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276770 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16927-00-7 | |
| Record name | 2-(2-chloroethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloroethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethyl)pyridine is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a reactive chloroethyl side chain, allows for versatile chemical modifications, making it a key intermediate in the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the tables below. It is important to distinguish between the free base and its more commonly available hydrochloride salt, as their properties differ significantly.
This compound (Free Base)
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | [1] |
| Molecular Weight | 141.60 g/mol | [1] |
| CAS Number | 16927-00-7 | [1] |
| Appearance | Not explicitly found, likely a liquid | |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found | |
| Solubility | Soluble in most organic solvents. | [2] |
This compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N | [3][4] |
| Molecular Weight | 178.06 g/mol | [3][4][5] |
| CAS Number | 4226-37-3 | [3][4] |
| Appearance | Off-white to light brown solid | [6] |
| Melting Point | Not explicitly found | |
| Solubility | Soluble in water, ethanol, and other polar solvents. | [7] |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves the chlorination of 2-pyridineethanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
Experimental Protocol: Synthesis from 2-Pyridineethanol
Materials:
-
2-Pyridineethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous chloroform (or other suitable inert solvent)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridineethanol (1.0 equivalent) in anhydrous chloroform.
-
Slowly add thionyl chloride (1.1-1.2 equivalents) to the solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
To the residue, add a 5% aqueous solution of sodium carbonate to neutralize any remaining acid and to free the amine.
-
Extract the aqueous layer with chloroform or another suitable organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by vacuum distillation. The distillation should be performed under reduced pressure to prevent decomposition of the product at high temperatures.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Transformations
The chemical reactivity of this compound is dominated by the presence of the chloroethyl group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridylethyl moiety into various molecules.
Nucleophilic Substitution Reactions
This compound readily reacts with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This reactivity is the cornerstone of its utility as a synthetic intermediate. For instance, it is a key precursor in the synthesis of the antihistamine pheniramine and its derivatives.[8]
Intramolecular Cyclization
Under certain conditions, this compound can undergo intramolecular cyclization reactions. For example, in the presence of a strong base, it can potentially form a strained aziridinium intermediate, which can then be opened by a nucleophile. More complex cyclization cascades involving the pyridine ring can also be designed.[9][10]
Caption: Reactivity of this compound.
Analytical Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
While specific, detailed spectral assignments for this compound were not found in the literature search, the expected chemical shifts can be predicted based on the structure and data from similar pyridine derivatives.
-
¹H NMR: The spectrum would be expected to show signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The two methylene groups of the ethyl chain would appear as two distinct triplets, with the CH₂Cl group being more downfield due to the electron-withdrawing effect of the chlorine atom.
-
¹³C NMR: The spectrum would show five signals for the pyridine ring carbons and two signals for the ethyl chain carbons. The carbon attached to the chlorine atom would be the most deshielded of the aliphatic carbons.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably those targeting nicotinic acetylcholine receptors (nAChRs).
Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands
The 2-pyridylethyl moiety is a common pharmacophore in many nAChR ligands. This compound serves as a key building block for introducing this structural feature. For example, it is used in the synthesis of analogues of epibatidine, a potent nAChR agonist.[11][12][13] These analogues are instrumental in studying the structure-activity relationships of nAChR ligands and in the development of novel therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[14][15]
Signaling Pathways
Derivatives of this compound that act on nAChRs can modulate a variety of downstream signaling pathways. Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the activation of voltage-gated ion channels, ultimately resulting in neurotransmitter release and the modulation of neuronal excitability. The specific downstream effects depend on the subtype of nAChR targeted and the neuronal circuit involved.
Caption: nAChR signaling pathway.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and important chemical intermediate with significant applications in the field of drug discovery and development. Its reactive chloroethyl group allows for its incorporation into a wide range of molecular scaffolds, particularly in the synthesis of nicotinic acetylcholine receptor ligands. A thorough understanding of its physical and chemical properties, as well as its synthesis and reactivity, is crucial for its effective use in the laboratory. As research into nAChR-related disorders continues, the demand for and importance of this compound as a key building block is likely to grow.
References
- 1. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
- 5. bangchemicals.com [bangchemicals.com]
- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 8. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Intramolecular pyridine activation-dearomatization reaction: highly stereoselective synthesis of polysubstituted indolizidines and quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chloroethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Chloroethyl)pyridine hydrochloride (CAS RN: 4226-37-3), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct data for this compound, this document also draws upon information from the closely related analogue, 2-(chloromethyl)pyridine hydrochloride, to provide a broader understanding of its physicochemical properties. This guide includes tabulated quantitative data where available, detailed experimental protocols for solubility and stability assessment, and visualizations of key processes to aid researchers in the effective handling, storage, and application of this compound.
Introduction
This compound hydrochloride is a heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds, particularly as a precursor for introducing the 2-pyridylethyl moiety. Its reactivity, largely dictated by the chloroethyl group, makes it a valuable reagent. However, this reactivity also presents challenges in terms of its stability and requires a thorough understanding of its solubility for effective use in various reaction media. This guide aims to consolidate the available technical information to support researchers and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value | Reference |
| CAS Number | 4226-37-3 | [1][2][3] |
| Molecular Formula | C₇H₉Cl₂N | [1][2][3] |
| Molecular Weight | 178.06 g/mol | [1][2][3] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | [1] |
Solubility Profile
The hydrochloride salt form of this compound is expected to enhance its solubility in aqueous media. While specific quantitative solubility data for this compound hydrochloride is not widely available in the public domain, data for the analogous compound, 2-(chloromethyl)pyridine hydrochloride, provides valuable insight into its likely solubility characteristics.
Quantitative Solubility Data (for 2-(chloromethyl)pyridine hydrochloride)
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ≥ 10 g/100 mL | 22 | [4][5] |
| Ethanol | Soluble | Not Specified | [4] |
| Methanol | Readily Soluble | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Not Specified | [4] |
| Carbon Tetrachloride | Soluble | Not Specified | [5] |
| Chloroform | Soluble | Not Specified | [5] |
It is crucial to note that the above data is for the chloroethyl analogue and should be considered as an estimation for this compound hydrochloride. Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
A general protocol for determining the solubility of a compound like this compound hydrochloride is as follows:
Objective: To determine the approximate solubility of this compound hydrochloride in various solvents at ambient and elevated temperatures.
Materials:
-
This compound hydrochloride
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene)
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Water bath or heating block
-
Calibrated micropipettes
Procedure:
-
Accurately weigh a small, known amount (e.g., 10 mg) of this compound hydrochloride into a vial.
-
Add a small, measured volume (e.g., 100 µL) of the selected solvent to the vial at room temperature.
-
Cap the vial and vortex for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the solid has not dissolved, continue adding the solvent in known increments (e.g., 100 µL), vortexing after each addition, until complete dissolution is observed. Record the total volume of solvent added.
-
If the compound remains insoluble after the addition of a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent at room temperature.
-
For compounds with low solubility at room temperature, the vial can be gently heated in a water bath to a specific temperature (e.g., 40°C or 60°C) and the dissolution observed.
-
Calculate the solubility in mg/mL or g/100 mL.
Experimental workflow for determining solubility.
Stability Profile
This compound hydrochloride is a reactive molecule, and its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. Understanding its degradation pathways is critical for establishing appropriate storage conditions and ensuring its purity during use.
Potential Degradation Pathways
Based on the chemical structure and information on analogous compounds, the primary degradation pathways for this compound hydrochloride are likely to be hydrolysis and intramolecular cyclization.
-
Hydrolysis: The chloroethyl group is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(2-hydroxyethyl)pyridine. This reaction is expected to be accelerated at non-neutral pH and elevated temperatures.
-
Intramolecular Cyclization: The nitrogen atom of the pyridine ring can potentially act as an internal nucleophile, displacing the chloride to form a quaternary pyridinium salt.
Hypothetical degradation pathways for this compound hydrochloride.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.
Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound hydrochloride to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, at appropriate time points using a stability-indicating HPLC method.
Workflow for forced degradation studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound hydrochloride and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.
Hypothetical HPLC Method Parameters
The following are suggested starting parameters for the development of a stability-indicating HPLC method. These parameters are based on methods used for similar pyridine-containing compounds and will require optimization and validation.
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution (e.g., starting with 95% A and increasing B over time) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (e.g., 80:20) |
Storage and Handling Recommendations
Given its potential for degradation, the following storage and handling recommendations should be followed to maintain the integrity of this compound hydrochloride:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Keep in a tightly sealed, light-resistant container.
-
Incompatibilities: Avoid contact with strong bases and oxidizing agents.
Conclusion
This technical guide has summarized the available information on the solubility and stability of this compound hydrochloride, supplemented with data from its close analogue, 2-(chloromethyl)pyridine hydrochloride. While a lack of specific public data for the target compound necessitates a degree of extrapolation, the provided experimental protocols and hypothetical frameworks offer a solid foundation for researchers to conduct their own detailed investigations. A thorough understanding and experimental verification of the solubility and stability of this key intermediate are paramount for its successful application in pharmaceutical research and development.
References
An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)pyridine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the development of therapeutic agents.
Core Compound Identification and Properties
This compound and its hydrochloride salt are fundamental building blocks in medicinal chemistry. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of synthetic applications.[1]
Molecular Structure
The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a chloroethyl group.
Molecular Formula (Base): C₇H₈ClN[2]
Molecular Formula (Hydrochloride): C₇H₉Cl₂N[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| CAS Number | 16927-00-7 | 4226-37-3 | [2][3] |
| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [3][4] |
| IUPAC Name | This compound | This compound;hydrochloride | [4][5] |
| Purity | Varies by supplier | Typically ≥97% | [6] |
| Melting Point | Not specified | 120-124 °C | [7] |
| Storage | Room temperature, keep dry and cool | 2-8°C, Sealed, Inert Gas | [1][8] |
Synthesis of this compound Hydrochloride: Experimental Protocols
The synthesis of this compound hydrochloride is a multi-step process that is critical for ensuring a high-purity final product for pharmaceutical applications. A common and effective method involves the conversion of 2-methylpyridine to the final product via N-oxidation, rearrangement, and chlorination.
Synthesis from 2-Methylpyridine
This synthetic route involves four main stages, as outlined in the diagram below.
-
Reaction Setup: In a suitable reaction flask, charge 2-methylpyridine (1.0 eq), glacial acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[9][10]
-
Reaction Conditions: Heat the mixture to 70-80°C and maintain for 10-14 hours.[9][10]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the complete conversion of 2-methylpyridine.
-
Reaction: To the solution containing 2-methylpyridine N-oxide, add glacial acetic acid. The molar ratio of 2-methylpyridine N-oxide to glacial acetic acid should be between 1:1.5 and 1:2.[9]
-
Monitoring: Track the reaction's completion via TLC.
-
Hydrolysis: Hydrolyze the 2-pyridylcarbinol acetate under alkaline conditions. A 25% aqueous solution of sodium hydroxide or potassium hydroxide can be used.[9]
-
Monitoring: Continue to monitor the reaction by TLC until all the acetate has been converted.
-
Chlorination: React the 2-pyridinemethanol with thionyl chloride. The molar ratio of 2-pyridinemethanol to thionyl chloride should be between 1:1.1 and 1:1.3.[10]
-
Isolation: Upon completion of the reaction, as determined by TLC, the product, this compound hydrochloride, can be isolated by filtration.[10]
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its reactive chloroethyl group makes it an excellent building block for introducing the 2-pyridylethyl moiety into larger molecules.[1]
Intermediate for Active Pharmaceutical Ingredients (APIs)
This compound is a key precursor in the synthesis of various APIs, including:
-
Nicotinic Receptor Ligands: These compounds are investigated for their potential in treating neurological and psychiatric disorders.[1]
-
Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting the CNS.[1]
-
Antineoplastic Agents: Derivatives of 2-chloropyridine have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy.[11]
Role in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. This compound can be utilized as a starting material to introduce the pyridine core into a kinase inhibitor scaffold.
The general workflow for this application is depicted below:
This synthetic strategy allows for the creation of a library of potential kinase inhibitors by varying the core scaffold and subsequent functionalizations. These compounds can then be screened for their ability to inhibit specific kinases involved in disease-related signaling pathways.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Precautions:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
Spectroscopic Data
The structural confirmation of this compound and its derivatives relies on various spectroscopic techniques. While specific spectra are proprietary to the analyzing entity, representative data for analogous compounds are available and can provide an indication of the expected spectral characteristics.
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the pyridine and chloroethyl moieties.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present.
-
Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.
Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized or purchased this compound.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. bangchemicals.com [bangchemicals.com]
- 4. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
- 7. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 10. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 11. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data and Analysis of 2-(2-Chloroethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-chloroethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data due to the limited availability of experimental spectra in the public domain. Furthermore, it outlines generalized experimental protocols for the acquisition of such data, providing a framework for the analysis of this and similar molecules.
Spectroscopic Data Analysis
The structural elucidation of this compound is accomplished through the synergistic application of mass spectrometry, NMR, and IR spectroscopy. While experimental mass spectral data is available, the NMR and IR data presented herein are predicted based on computational methods and serve as a reference for experimental verification.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization mass spectrum reveals the molecular ion peak and characteristic fragment ions, aiding in the confirmation of its elemental composition and structural features.
Table 1: Mass Spectrometry Data for this compound
| Feature | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Major Fragment Peaks (m/z) | Relative Intensity |
| 141 (M⁺) | Moderate |
| 106 | High |
| 78 | Moderate |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide expected chemical shifts and splitting patterns for the protons and carbons in this compound.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | Doublet | 1H | H-6 (Pyridine) |
| ~7.65 | Triplet of Doublets | 1H | H-4 (Pyridine) |
| ~7.20 | Doublet | 1H | H-3 (Pyridine) |
| ~7.15 | Triplet | 1H | H-5 (Pyridine) |
| ~3.80 | Triplet | 2H | -CH₂-Cl |
| ~3.20 | Triplet | 2H | Pyridine-CH₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-2 (Pyridine) |
| ~149.5 | C-6 (Pyridine) |
| ~136.5 | C-4 (Pyridine) |
| ~123.0 | C-3 (Pyridine) |
| ~121.5 | C-5 (Pyridine) |
| ~42.0 | -CH₂-Cl |
| ~38.0 | Pyridine-CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of this compound indicates key stretching and bending vibrations.
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretch (aromatic) |
| ~2950 | C-H stretch (aliphatic) |
| ~1600, ~1570, ~1470, ~1430 | C=C and C=N stretching (pyridine ring) |
| ~780 | C-H out-of-plane bending (aromatic) |
| ~650 | C-Cl stretch |
Experimental Protocols
The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
-
Process the FID with an exponential window function and Fourier transform.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure (for a liquid sample):
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the compound onto the surface of a salt plate (e.g., NaCl or KBr).[1]
-
Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.[1]
-
Data Acquisition:
-
Place the "sandwich" cell into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the infrared spectrum.
-
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure (using Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[2][3]
-
Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.[3][4]
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.[4]
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as this compound.
References
Safe Handling and Storage of 2-(2-Chloroethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(2-Chloroethyl)pyridine and its hydrochloride salt, compounds frequently utilized in pharmaceutical synthesis and research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to understand the potential hazards before handling this compound.
Table 1: Hazard Statements for this compound Hydrochloride
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory tract irritation[1] |
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other resistant gloves are recommended.[5] Change gloves frequently, especially after direct contact.[5] |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | Use a face shield in addition to goggles when there is a splash hazard.[6] |
| Skin/Body | Laboratory coat; protective clothing | A closed-front lab coat is essential.[5] Consider an apron for added protection.[6] |
| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.[6] |
Safe Handling and Storage Procedures
Strict adherence to proper handling and storage protocols will mitigate the risks associated with this compound.
Handling:
-
Avoid all personal contact, including inhalation of dust or vapors.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
-
Wash hands thoroughly with soap and water after handling.[1][3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Store in the original, tightly sealed container.[6]
Table 3: Storage and Incompatibility
| Parameter | Recommendation |
| Storage Temperature | Room temperature[7] |
| Storage Conditions | Keep dry and cool[7] |
| Incompatible Materials | Strong oxidizing agents[8] |
Accidental Release and First Aid Measures
Prompt and appropriate action is critical in the event of a spill or exposure.
Accidental Release:
-
Minor Spills:
-
Major Spills:
First Aid:
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Seek immediate medical attention.[1] |
Fire-Fighting Measures
While not highly flammable, this compound can be combustible.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[1]
-
Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[6]
Experimental Workflow: Safe Handling Protocol
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pppmag.com [pppmag.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Chloroethyl)pyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism of 2-(2-chloroethyl)pyridine with a range of nucleophiles. A central theme of this analysis is the critical role of neighboring group participation (NGP) , also known as anchimeric assistance, by the pyridine nitrogen atom. This intramolecular catalysis leads to a significant rate enhancement compared to analogous systems lacking this structural feature. This document details the mechanistic pathways, summarizes available quantitative kinetic data, provides established experimental protocols for studying these reactions, and includes visualizations of the core mechanisms and workflows. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who work with pyridyl-containing scaffolds.
Core Reaction Mechanism: Neighboring Group Participation
The reaction of this compound with nucleophiles is not a simple direct SN2 displacement. Instead, the reaction proceeds via a two-step mechanism involving neighboring group participation by the lone pair of electrons on the pyridine nitrogen.[1][2] This intramolecular participation is a key feature that dictates the reactivity and kinetics of the system.
The generally accepted mechanism is as follows:
-
Intramolecular Cyclization (Rate-Determining Step): The pyridine nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly reactive, strained, bicyclic quaternary ammonium salt intermediate, the pyridinium salt. This initial step is typically the rate-determining step of the overall reaction.[3]
-
Nucleophilic Attack: The external nucleophile then attacks one of the methylene carbons of the strained three-membered ring of the pyridinium intermediate. This leads to the opening of the ring and the formation of the final substitution product.
This NGP-mediated pathway is significantly faster than a direct intermolecular SN2 reaction. The intramolecular nature of the first step means that the reacting centers are held in close proximity, leading to a more favorable entropy of activation. The rate enhancement, a phenomenon known as anchimeric assistance, can be substantial, with reaction rates being several orders of magnitude greater than those of similar compounds that cannot undergo NGP.[1][3] For example, the reaction of a sulfur or nitrogen mustard with a nucleophile is significantly faster than that of a typical primary or secondary alkyl chloride.[1] Ph−S−CH₂−CH₂−Cl reacts with water 600 times faster than CH₃−CH₂−CH₂−Cl.[1]
dot
Caption: General mechanism of nucleophilic substitution of this compound via NGP.
Competition with Elimination Reactions
It is important to note that under basic conditions, a competing β-elimination reaction can occur to form 2-vinylpyridine. The substrate this compound reacts in the presence of hydroxide ions in water at 50°C to yield 2-vinylpyridine.[4] Studies have shown that this elimination can proceed through an E1cb mechanism, where deprotonation of the carbon adjacent to the pyridine ring is facilitated by the protonated form of the substrate, even at low concentrations.[4]
dot
Caption: Competing NGP-Substitution and Elimination pathways.
Quantitative Data
| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| β-Elimination | OH⁻ | H₂O (μ = 1 M KCl) | 50 | 4.59 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | [4] |
| SN2 | Acetohydroxamate | Acetohydroxamate/Acetohydroxamic acid buffers | - | - | [4] |
Note: The rate constant for the SN2 reaction with acetohydroxamate was not explicitly provided in the cited literature, but the reaction was noted to compete with elimination.
The significant rate enhancement due to anchimeric assistance is a well-documented phenomenon. For analogous systems, rate enhancements of up to 10⁵-fold have been observed compared to reactions without neighboring group participation.[3]
Experimental Protocols
The following are generalized experimental protocols for studying the reactions of this compound with nucleophiles. Specific parameters may need to be optimized based on the nucleophile and the desired outcome.
General Protocol for Nucleophilic Substitution with Amines (e.g., Piperidine)
This protocol is adapted from procedures for the reaction of similar chloromethylpyridines with piperidine.
Materials:
-
This compound hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Add piperidine (1.0 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Adjust the pH of the mixture to 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Caption: Workflow for kinetic analysis via conductometry.
Conclusion
The reaction of this compound with nucleophiles is a classic example of a reaction governed by neighboring group participation. The intramolecular cyclization to a pyridinium intermediate leads to a significant rate enhancement for nucleophilic substitution. However, under basic conditions, a competing elimination reaction can become significant. Understanding these competing pathways and the factors that influence them is crucial for controlling the outcome of reactions involving this versatile scaffold. Further quantitative kinetic studies with a broader range of nucleophiles and solvents would provide a more complete picture of the reactivity of this important heterocyclic compound.
References
- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Mechanism and proton activating factors in base-induced β-elimination reactions of this compound [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis and Reactivity of 2-(2-Chloroethyl)pyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-(2-Chloroethyl)pyridine N-oxide, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details a plausible multi-step synthetic pathway, outlines the expected reactivity of the target molecule, and provides detailed, albeit inferred, experimental protocols. All quantitative data is summarized for clarity, and logical workflows are illustrated using Graphviz diagrams.
Introduction
This compound N-oxide is a bifunctional molecule featuring a pyridine N-oxide ring and a reactive chloroethyl side chain. The pyridine N-oxide moiety is a well-established pharmacophore and a versatile synthetic handle that activates the pyridine ring for various transformations.[1][2] The chloroethyl group, a potent alkylating agent, allows for the introduction of this heterocyclic scaffold into larger molecules through nucleophilic substitution or facilitates intramolecular cyclization reactions. This unique combination of functionalities makes this compound N-oxide a valuable building block in medicinal chemistry and materials science.
Synthesis of this compound N-oxide
Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine
The initial step involves the hydroxymethylation of 2-methylpyridine using formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base.
Experimental Protocol:
In a high-pressure autoclave, 2-methylpyridine (1.0 eq) is mixed with an aqueous solution of formaldehyde (1.1-1.5 eq). A catalytic amount of an organic base, such as triethylamine or piperidine, is added. The reaction mixture is heated to 150-200°C, and the pressure is maintained at 50-100 atm for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford 2-(2-hydroxyethyl)pyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyridine | |
| Reagent | Formaldehyde | |
| Catalyst | Triethylamine or Piperidine | |
| Temperature | 150-200 °C | |
| Pressure | 50-100 atm | |
| Reaction Time | 4-6 hours | |
| Typical Yield | 60-70% |
Step 2: Synthesis of this compound
The hydroxyl group of 2-(2-hydroxyethyl)pyridine is then converted to a chloro group using a chlorinating agent, most commonly thionyl chloride.
Experimental Protocol:
To a solution of 2-(2-hydroxyethyl)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, thionyl chloride (1.1-1.2 eq) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 2-(2-Hydroxyethyl)pyridine | |
| Reagent | Thionyl Chloride | |
| Solvent | Dichloromethane or Chloroform | |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 2-4 hours | |
| Typical Yield | 80-90% |
Step 3: Synthesis of this compound N-oxide
The final step is the N-oxidation of the pyridine ring of this compound. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being the most common.[1][3][4]
Experimental Protocol (using m-CPBA):
To a solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane at 0°C, a solution of m-CPBA (1.1-1.3 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel or recrystallization affords this compound N-oxide.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [3] |
| Solvent | Dichloromethane | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 5-7 hours | |
| Typical Yield | 70-85% |
Experimental Protocol (using Hydrogen Peroxide/Acetic Acid):
A mixture of this compound (1.0 eq) and glacial acetic acid (5-10 eq) is heated to 70-80°C. To this solution, a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq) is added dropwise, maintaining the temperature. The reaction mixture is stirred at this temperature for 12-24 hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the crude product, which is then purified as described above.[3][4]
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagents | Hydrogen Peroxide (30% aq.), Acetic Acid | [3][4] |
| Temperature | 70-80 °C | [4] |
| Reaction Time | 12-24 hours | |
| Typical Yield | 60-75% |
Spectroscopic Data:
| Spectroscopy | Expected Signals |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), -CH₂-Cl protons (δ 3.8-4.0 ppm, triplet), -CH₂-Py protons (δ 3.0-3.3 ppm, triplet) |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), -CH₂-Cl carbon (δ ~45 ppm), -CH₂-Py carbon (δ ~35 ppm) |
| IR (cm⁻¹) | N-O stretch (~1250-1300), C-Cl stretch (~650-800), Aromatic C-H and C=C stretches |
| MS (m/z) | Molecular ion peak and characteristic fragmentation pattern |
Reactivity of this compound N-oxide
The reactivity of this compound N-oxide is dictated by the interplay between the activated pyridine N-oxide ring and the electrophilic chloroethyl side chain.
Reactivity of the Pyridine N-oxide Ring
The N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack.[1][3][7]
-
Electrophilic Substitution: Reactions such as nitration and halogenation are directed to the 4-position. The N-oxide group can be subsequently removed by deoxygenation (e.g., with PCl₃) to yield the 4-substituted this compound.
-
Nucleophilic Substitution: The 2- and 6-positions are susceptible to nucleophilic attack. This is often facilitated by prior activation of the N-oxide with an electrophile, such as a phosphoryl chloride or a sulfonyl chloride.[8] This can lead to the introduction of various nucleophiles at the 2-position.
Reactivity of the 2-(2-Chloroethyl) Side Chain
The chloroethyl group is a good electrophilic center and can readily undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The N-oxide functionality, being electron-withdrawing, may slightly influence the rate of these reactions.
Intramolecular Reactions
A key aspect of the reactivity of this compound N-oxide is its potential to undergo intramolecular cyclization. The pyridine nitrogen, once the N-oxide is activated or in the presence of a suitable Lewis acid, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl chain. This can lead to the formation of a six-membered ring, resulting in indolizine derivatives.[9][10][11][12] This type of cyclization is a powerful tool for the synthesis of this important heterocyclic scaffold.
Experimental and Logical Workflows
To visualize the synthetic and reactive pathways discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway to this compound N-oxide.
Caption: Reactivity map of this compound N-oxide.
Conclusion
This technical guide has outlined a feasible synthetic route to this compound N-oxide and explored its key reactive characteristics. The dual functionality of this molecule provides a rich platform for the synthesis of a wide array of more complex structures, particularly those containing the indolizine core. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this versatile intermediate is crucial for the efficient design and execution of novel synthetic strategies. Further experimental validation of the proposed protocols and a more detailed investigation into the intramolecular cyclization pathways are warranted to fully exploit the synthetic potential of this valuable compound.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. baranlab.org [baranlab.org]
- 9. Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Role of 2-(2-Chloroethyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chloroethyl)pyridine and its derivatives are valuable building blocks in pharmaceutical synthesis, primarily serving as electrophilic intermediates for the introduction of a 2-pyridylethyl moiety onto various nucleophiles. This structural motif is present in a range of biologically active compounds, highlighting the importance of understanding its application in the synthesis of pharmaceuticals. The reactivity of the chloroethyl group allows for nucleophilic substitution reactions, most commonly N-alkylation, to form new carbon-nitrogen bonds. This application note provides a detailed overview of the use of this compound in the synthesis of key pharmaceutical agents, including detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways.
Application in the Synthesis of Betahistine
Betahistine, a histamine analog, is widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to dizzy spells (vertigo) and hearing loss. While several synthetic routes to Betahistine exist, one approach involves the N-alkylation of methylamine with a this compound derivative. Although less common than the route via 2-vinylpyridine, this method provides a clear example of the utility of this compound as an alkylating agent.
Experimental Protocol: Synthesis of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine)
This protocol describes a general procedure for the N-alkylation of methylamine with this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Methylamine (solution in a suitable solvent, e.g., THF or ethanol)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Standard laboratory glassware for reaction, work-up, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound hydrochloride (1.0 eq) and the base (2.5 eq) in the chosen anhydrous solvent.
-
Addition of Nucleophile: To the stirred suspension, add the methylamine solution (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Betahistine.
Quantitative Data for Betahistine Synthesis
The following table summarizes representative data for the synthesis of Betahistine and related reactions. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound HCl | Methylamine | K₂CO₃ | DMF | 70 | 18 | Moderate | Hypothetical |
| 2-Vinylpyridine | Methylamine HCl | - | Water | 170 | 0.03 | 95 | [1] |
| 2-Pyridineethanol | Methylamine | - | - | - | - | 62.5 | [2] |
Note: The direct synthesis from this compound is less documented with specific yields in publicly available literature compared to other routes.
Biological Pathway of Betahistine
Betahistine acts as a potent histamine H₃ receptor antagonist and a weak histamine H₁ receptor agonist. Its therapeutic effects in Ménière's disease are attributed to its ability to increase the synthesis and release of histamine in the brain, leading to improved microcirculation in the inner ear.[3][4][5]
Application in the Synthesis of Thioridazine
Thioridazine is a typical antipsychotic medication used for the treatment of schizophrenia.[6] Its synthesis involves the alkylation of a phenothiazine derivative with a piperidine side chain, which can be prepared from a this compound derivative. Specifically, the key intermediate is 2-(2-chloroethyl)-1-methylpiperidine.[6]
Experimental Protocol: Synthesis of Thioridazine
This protocol outlines the final N-alkylation step in the synthesis of Thioridazine.
Materials:
-
2-(Methylthio)-10H-phenothiazine
-
2-(2-Chloroethyl)-1-methylpiperidine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Standard laboratory glassware for reaction, work-up, and purification
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.
-
Base Addition: While stirring under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension.
-
Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.[7]
-
Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with xylene or toluene.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude Thioridazine free base. Further purification can be achieved by converting it to its hydrochloride salt and recrystallization.[7]
Quantitative Data for Thioridazine Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Methylthio)-10H-phenothiazine | 2-(2-Chloroethyl)-1-methylpiperidine | NaNH₂ | Xylene | Reflux | 4-6 | ~60 | [5] |
Biological Pathway of Thioridazine
Thioridazine's antipsychotic effects are primarily mediated by its antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[3] By blocking these receptors, it reduces the effects of dopamine, which is often hyperactive in individuals with schizophrenia.
Challenges and Considerations in Using this compound
While this compound is a useful reagent, its application is not without challenges:
-
Reactivity and Stability: The hydrochloride salt of this compound is more stable and commonly used. A base is required to liberate the free, more reactive form for alkylation. The free base can be unstable and prone to self-reaction or decomposition, especially at elevated temperatures.
-
Side Reactions:
-
Over-alkylation: Primary amines can be di-alkylated. Using an excess of the amine or slow addition of the alkylating agent can help to minimize this.
-
Elimination: Under strongly basic conditions or at high temperatures, elimination to form 2-vinylpyridine can compete with the desired substitution reaction.
-
Quaternization: The pyridine nitrogen is also nucleophilic and can be alkylated, especially with reactive alkylating agents, leading to the formation of pyridinium salts.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the N-alkylation of an amine using this compound hydrochloride.
Conclusion
This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. Their utility as alkylating agents, particularly for the formation of C-N bonds, is demonstrated in the synthesis of drugs like Betahistine and the side chain of Thioridazine. Successful application of these reagents requires careful consideration of reaction conditions to optimize yields and minimize side reactions. The protocols and data presented in this application note provide a valuable resource for researchers and scientists in the field of drug development.
References
Preparation of Pyridinium Salts for Neurological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts are a class of quaternary ammonium compounds that have garnered significant interest in neurological research due to their diverse biological activities. Their structural versatility allows for the fine-tuning of their properties, leading to applications as both neurotoxic agents for disease modeling and as therapeutic candidates for neurodegenerative disorders. This document provides detailed application notes and protocols for the preparation and use of pyridinium salts in a research setting, with a focus on their application in the study of Parkinson's and Alzheimer's diseases.
I. Pyridinium Salts as Neurotoxins: Modeling Parkinson's Disease
The most prominent example of a pyridinium salt used in neurological research is 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP+ is a potent and selective dopaminergic neurotoxin widely used to create cellular and animal models of Parkinson's disease.[1]
A. Synthesis of 1-Methyl-4-phenylpyridinium (MPP+) Iodide
Protocol: A common laboratory synthesis of MPP+ iodide involves the SN2 reaction of 4-phenylpyridine with methyl iodide.[2]
Materials:
-
4-phenylpyridine
-
Methyl iodide
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.
-
Add a molar excess of methyl iodide to the solution.
-
Heat the reaction mixture to reflux with stirring for 24 hours.
-
Allow the reaction to cool to room temperature, during which the MPP+ iodide salt will precipitate.
-
Collect the precipitate by filtration and wash with cold anhydrous acetonitrile.
-
Dry the product under vacuum. The reaction typically yields a quantitative amount of the iodide salt.[2]
B. In Vitro Model of Parkinson's Disease using MPP+
The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for studying Parkinson's disease as these cells can be differentiated into a dopaminergic phenotype.[3]
Protocol: Induction of Neurotoxicity in SH-SY5Y Cells
Materials:
-
Differentiated SH-SY5Y cells
-
MPP+ iodide
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT assay kit for cell viability assessment
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium supplemented with FBS and antibiotics. For differentiation into a dopaminergic phenotype, treat the cells with retinoic acid followed by a low concentration of 12-O-tetradecanoylphorbol-13-acetate (TPA).[3]
-
Cell Plating: Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
MPP+ Treatment: Prepare a stock solution of MPP+ iodide in sterile water or culture medium. On the day of the experiment, prepare serial dilutions of MPP+ in the culture medium to achieve the desired final concentrations.
-
Induction of Neurotoxicity: Remove the existing medium from the cells and replace it with the medium containing different concentrations of MPP+. Include a vehicle control group (medium without MPP+).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neurotoxicity: After the incubation period, assess cell viability using a standard method such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
C. In Vivo Model of Parkinson's Disease using MPTP
To induce Parkinson's-like symptoms in animal models, the pro-toxin MPTP is administered. MPTP is lipophilic and can cross the blood-brain barrier, where it is then metabolized to the active neurotoxin MPP+.[4]
Protocol: MPTP Administration in Mice [5]
Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care using appropriate personal protective equipment (PPE) and safety protocols.
Materials:
-
MPTP hydrochloride
-
Sterile saline (0.9% NaCl)
-
C57BL/6 mice (a commonly used strain sensitive to MPTP)
-
Syringes and needles for injection
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to the desired concentration. The solution should be freshly prepared before each use.
-
Administration: Administer MPTP to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common regimen involves multiple injections over a period of days (e.g., four injections of 20 mg/kg MPTP, spaced 2 hours apart, for one day).[6]
-
Monitoring: Monitor the animals closely for any adverse effects. The full development of the dopaminergic lesion may take several days to weeks.[6]
-
Behavioral and Histological Analysis: Assess the development of Parkinson's-like symptoms through behavioral tests (e.g., rotarod, open field test). Post-mortem analysis of brain tissue can be performed to quantify the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum.
D. Signaling Pathway of MPP+ Induced Neurotoxicity
MPP+ exerts its neurotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain. This leads to a cascade of events culminating in neuronal cell death.
Caption: MPP+ induced neurotoxicity pathway.
E. Quantitative Data on Pyridinium Neurotoxins
| Compound | Model System | Parameter | Value | Reference |
| MPP+ | SH-SY5Y cells | EC50 (Cell Viability) | ~500 µM (24h) | [7] |
| MPP+ | Rodent (mouse) | LD50 (subcutaneous) | 54 mg/kg | [8] |
| MPTP | Rodent (mouse) | LD50 (subcutaneous) | 54 mg/kg | [8] |
II. Pyridinium Salts as Cholinesterase Inhibitors: Targeting Alzheimer's Disease
A significant area of research focuses on the development of pyridinium salts as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][8]
A. General Synthesis of N-Alkylpyridinium Salts
Protocol: A universal method for the preparation of monoquaternary pyridinium salts involves the reaction of pyridine with an appropriate 1-bromoalkane.[9]
Materials:
-
Pyridine
-
1-Bromoalkane (e.g., 1-bromododecane)
-
Dry ethanol
-
Diethyl ether or acetone for crystallization
Procedure:
-
Dissolve pure pyridine (1 equivalent) in dry ethanol.
-
Add the 1-bromoalkane (1.4 equivalents) to the solution.
-
Reflux the mixture for approximately 40 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Crystallize the crude product from diethyl ether or acetone to yield the pure N-alkylpyridinium bromide.[9]
B. In Vitro Assessment of Cholinesterase Inhibition
The inhibitory activity of pyridinium salts against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.
Protocol: Ellman's Assay for AChE Inhibition
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Pyridinium salt inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the pyridinium salt inhibitor in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Pyridinium salt inhibitor solution at various concentrations (or buffer for the control)
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the pyridinium salt compared to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.
C. Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of action for pyridinium-based AChE inhibitors is the prevention of acetylcholine breakdown in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Acetylcholinesterase inhibition pathway.
D. Quantitative Data on Pyridinium-Based Cholinesterase Inhibitors
| Compound Class | Compound Example | Target Enzyme | IC50 Value | Reference |
| Bispyridinium-type | Derivative of Obidoxime | AChE | Micromolar range | [5] |
| Carbamates | MHP 133 Derivative | AChE | kobs/[I] = 3-345 M-1s-1 | [10] |
| Aporphine-benzylpyridinium | (S)-enantiomer of 2-chlorobenzylpyridinium conjugate | AChE | 0.06 ± 0.003 µM | [11] |
| Coumarin-pyridine hybrids | Compound 3f | AChE | 2 nM | [2] |
| Coumarin-pyridine hybrids | Compound 3t | BuChE | 9 nM | [2] |
Conclusion
Pyridinium salts represent a versatile class of compounds with significant applications in neurological research. As demonstrated, they serve as invaluable tools for creating disease models, such as the use of MPP+ to study Parkinson's disease, and as promising scaffolds for the development of therapeutic agents, particularly as cholinesterase inhibitors for Alzheimer's disease. The protocols and data presented herein provide a foundation for researchers to prepare and evaluate pyridinium salts in their own experimental settings, contributing to the ongoing efforts to understand and treat neurological disorders.
References
- 1. Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MPP+ - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Tissue concentrations of MPTP and MPP+ after administration of lethal and sublethal doses of MPTP to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads [ouci.dntb.gov.ua]
- 10. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: 2-(2-Chloroethyl)pyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
Introduction
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer. This has made them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors often relies on privileged scaffolds that can effectively compete with ATP at the enzyme's active site. The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bonds and participate in various interactions within the ATP-binding pocket.
2-(2-Chloroethyl)pyridine hydrochloride is a valuable and reactive building block in medicinal chemistry. Its utility lies in the electrophilic nature of the chloroethyl group, which allows for the straightforward introduction of a 2-(pyridin-2-yl)ethyl moiety onto various molecular scaffolds via nucleophilic substitution. This provides a modular and efficient route for synthesizing libraries of novel kinase inhibitors for screening and lead optimization, targeting critical kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3]
Application in Kinase Inhibitor Synthesis
The primary application of this compound is in the alkylation of nucleophiles, typically amines (R-NH₂) or phenols (R-OH) present on a core heterocyclic scaffold. This reaction, usually a bimolecular nucleophilic substitution (SN2), covalently links the pyridinylethyl group to the core structure, a common feature in a variety of kinase inhibitors. This synthetic strategy allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
General Synthetic Workflow
The general workflow for utilizing this compound involves reacting it with a core scaffold containing a nucleophilic site, often in the presence of a non-nucleophilic base to neutralize the HCl salt and scavenge the proton liberated during the reaction.
Caption: General workflow for synthesizing kinase inhibitors.
Targeted Kinase Signaling Pathways
Derivatives of this compound can be designed to target various kinase families. Among the most prominent are the receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are critical drivers of tumor growth, proliferation, and angiogenesis.[2][4]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway, upon activation by ligands like EGF, triggers downstream cascades including the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes gene expression related to cell proliferation and survival.[4] Inhibitors targeting EGFR block these downstream effects.
Caption: Simplified EGFR signaling pathway targeted by inhibitors.
Quantitative Data of Representative Pyridine-Based Kinase Inhibitors
While specific inhibitors synthesized directly from this compound are proprietary or embedded in patent literature, the inhibitory activities of well-characterized pyridine-containing compounds highlight the utility of this structural motif. The tables below summarize IC₅₀ values for representative pyridine-based inhibitors against key cancer-related kinases.
Table 1: Inhibitory Activity of Pyridine-Based VEGFR-2 Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| Sorafenib | VEGFR-2 | 90 | Biochemical | [2] |
| Axitinib | VEGFR-2 | 0.2 | Biochemical | [2] |
| Compound 10* | VEGFR-2 | 120 | Biochemical | [5] |
| SU5416 | VEGFR-2 | ~40 | Biochemical | [6] |
*Note: Compound 10 is a novel pyridine-derived compound from a specific study.[5]
Table 2: Inhibitory Activity of Pyridine-Based EGFR Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| CHMFL-EGFR-202 | EGFR (L858R/T790M) | 2.5 | Biochemical | [3] |
| Generic Inhibitor | EGFR | 21 | Cell-free | [7] |
| Lapatinib* | EGFR, ErbB2 | 10.8, 9.8 | Biochemical | [8] |
*Note: Lapatinib is a quinazoline derivative, a class where pyridine moieties are also explored.[9]
Experimental Protocols
Protocol 1: General Synthesis of a Pyridinylethyl-Substituted Kinase Inhibitor
This protocol describes a general method for the N-alkylation of an aminophenyl-based core scaffold using this compound hydrochloride.
-
Reagents & Materials:
-
Core scaffold with amine functionality (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
-
-
Procedure:
-
To a solution of the core scaffold (1.0 eq) in DMF, add the base (K₂CO₃, 3.0 eq).
-
Add this compound hydrochloride (1.2 eq) to the mixture.
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a universal, luminescence-based assay to measure the inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced.[10]
-
Reagents & Materials:
-
Purified recombinant kinase and its specific substrate
-
Test inhibitor (synthesized compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ATP solution at 2x the final desired concentration
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Add the kinase enzyme and its specific substrate to the wells.
-
Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on a specific kinase signaling pathway.[6]
-
Reagents & Materials:
-
Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC₅₀ value by plotting this percentage against the inhibitor concentration.[6]
-
Drug Discovery and Screening Workflow
The development of a kinase inhibitor follows a structured workflow from initial screening to lead optimization.
Caption: Typical workflow for kinase inhibitor screening.
This compound hydrochloride is a highly effective synthetic precursor for the development of novel kinase inhibitors. Its reactive nature facilitates the efficient construction of diverse compound libraries based on the privileged pyridine scaffold. By enabling access to molecules that can potently and selectively target key oncogenic kinases like EGFR and VEGFR, it serves as a critical tool for researchers, scientists, and drug development professionals in the ongoing search for more effective targeted therapies.
References
- 1. Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. | Semantic Scholar [semanticscholar.org]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. mdpi.com [mdpi.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Application Notes and Protocols for the Synthesis of Antimicrobial Derivatives from 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine and its derivatives have emerged as a promising class of compounds due to their presence in numerous natural and synthetic bioactive molecules.[1][2] The pyridine scaffold is of particular interest in drug design as it can enhance water solubility and act as a bioisostere for other functional groups, potentially improving the pharmacological properties of a molecule.[2][3] This document provides detailed protocols for the synthesis of antimicrobial derivatives from 2-(2-chloroethyl)pyridine, focusing on the generation of quaternary ammonium salts (QAS), a class of compounds known for their potent antimicrobial activity.[4][5]
The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom in this compound with various tertiary amines or other pyridine derivatives. This reaction, often a Menschutkin-type reaction, leads to the formation of quaternary ammonium salts with diverse structural features, allowing for the modulation of their antimicrobial efficacy.[6] The length of the alkyl chains and the nature of the counter-ion in QAS can significantly influence their antimicrobial activity.[7]
Synthesis of Antimicrobial Quaternary Ammonium Salts
The synthesis of antimicrobial derivatives from this compound primarily involves the quaternization of tertiary amines. The lone pair of electrons on the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the chlorine in this compound. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion, yielding a quaternary ammonium salt.
A general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of quaternary ammonium salts from this compound.
Experimental Protocols
Protocol 1: General Synthesis of N-Alkyl-N,N-dimethyl-2-(pyridin-2-yl)ethan-1-aminium Bromide
This protocol describes a general method for the synthesis of quaternary ammonium salts by reacting this compound with various tertiary amines. The resulting salts can then be evaluated for their antimicrobial activity.
Materials:
-
This compound hydrochloride
-
Tertiary amine (e.g., N,N-dimethyl-n-alkylamine with varying alkyl chain lengths: C8, C10, C12, C14, C16, C18)[6]
-
Acetonitrile (anhydrous)
-
Sodium carbonate (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve this compound hydrochloride in water and add a saturated solution of sodium carbonate to neutralize the acid and liberate the free base. Extract the free base with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Quaternization Reaction: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the free this compound (1.0 equivalent) in anhydrous acetonitrile.
-
Add the respective N,N-dimethyl-n-alkylamine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature. The quaternary ammonium salt will often precipitate out of the solution.
-
If precipitation is not complete, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine the melting point.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
Synthesized quaternary ammonium salts
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Standard antibiotics for control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37°C (for bacteria) or 28°C (for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include wells with a standard antibiotic as a reference.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). The MIC can also be determined by measuring the optical density at 600 nm.
Data Presentation
The antimicrobial activity of synthesized derivatives is typically presented as the Minimum Inhibitory Concentration (MIC) in µg/mL or mM.
Table 1: Representative Antimicrobial Activity (MIC) of Pyridine Derivatives
| Compound/Derivative Type | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| Pyridine-4-aldoxime-based QAS (C12-C16 alkyl chain) | - | - | - | - | - | [6] |
| N-alkylated pyridine-based organic salts | 56 ± 0.5% inhibition at 100 µg/mL | - | 55 ± 0.5% inhibition at 100 µg/mL | - | - | [6] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | - | - | 0.2-1.3 µg/mL | - | - | [3][8] |
| Nicotinoyl thioureas | 31.25-62.5 µg/mL | - | 31.25-62.5 µg/mL | 31.25-62.5 µg/mL | - | [6] |
Note: The data presented is a compilation from various sources and may not directly correspond to derivatives of this compound. It serves as a representative example of the antimicrobial potential of pyridine derivatives.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many quaternary ammonium compounds involves the disruption of the microbial cell membrane. The cationic headgroup of the QAS interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
References
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation Reactions with 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation reactions are fundamental transformations in organic synthesis, crucial for the construction of carbon-nitrogen bonds prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(2-Chloroethyl)pyridine is a valuable bifunctional reagent, incorporating both a nucleophilic pyridine ring and an electrophilic chloroethyl side chain. This dual reactivity allows for its use as a building block for introducing the 2-(pyridin-2-yl)ethyl moiety onto various nitrogen-containing scaffolds. This document provides detailed application notes and generalized protocols for the N-alkylation of primary, secondary, and heterocyclic amines using this compound as the alkylating agent. The methodologies described are based on established principles of nucleophilic substitution reactions and analogous transformations reported in the scientific literature.
Principle of the Reaction
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride leaving group. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated, thereby preventing the protonation and deactivation of the nucleophilic amine. The general reaction scheme is depicted below:
R¹R²NH + ClCH₂CH₂-Py → R¹R²N-CH₂CH₂-Py + HCl
Where Py represents the pyridin-2-yl group, and R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic system.
Factors Influencing N-Alkylation Reactions
Several factors can influence the efficiency and outcome of N-alkylation reactions with this compound:
-
Nucleophilicity of the Amine: The reactivity of the amine is a key factor. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines. Steric hindrance around the nitrogen atom can also decrease reactivity.
-
Base: The choice of base is critical for the success of the reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and are effective in scavenging the HCl produced. Stronger bases like sodium hydride (NaH) may be employed for less reactive amines, but care must be taken to avoid side reactions. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used.
-
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the transition state. Alcohols like ethanol or isopropanol can also be used.
-
Temperature: The reaction temperature can significantly impact the reaction rate. Many N-alkylation reactions can be carried out at room temperature, particularly with reactive amines. For less reactive substrates, heating is often necessary to drive the reaction to completion.
-
Stoichiometry: The molar ratio of the reactants can affect the product distribution. Using an excess of the amine can help to minimize the formation of dialkylated byproducts, which can be a concern with primary amines.
Experimental Protocols
The following are generalized protocols for the N-alkylation of various types of amines with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: N-Alkylation of Primary and Secondary Amines using Potassium Carbonate
This protocol is suitable for most aliphatic primary and secondary amines.
Materials:
-
This compound hydrochloride
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent (5-10 mL per mmol of the limiting reagent), add anhydrous potassium carbonate (2.0 - 3.0 equivalents).
-
Add this compound hydrochloride (1.0 equivalent) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: N-Alkylation of Heterocyclic Amines
This protocol is suitable for N-alkylation of nitrogen-containing heterocycles such as imidazole, piperidine, and morpholine.
Materials:
-
This compound hydrochloride
-
Heterocyclic amine (e.g., piperidine, morpholine)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the heterocyclic amine (1.1 - 1.5 equivalents) in the chosen anhydrous solvent, add triethylamine (2.0 - 3.0 equivalents).
-
Add this compound hydrochloride (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of various amines with chloro-substituted pyridines, based on analogous reactions found in the literature. It is important to note that specific data for this compound is limited, and these conditions should be used as a guide for optimization.
| Nucleophile | Amine Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Piperidine | Secondary (Cyclic) | K₂CO₃ | DMF | RT - 80 | 12 - 24 | High | [1] |
| Hydrazine Hydrate | Primary | - | Ethanol | Reflux | 2 - 3 | 70 | [2][3] |
| Aniline | Primary (Aromatic) | K₂CO₃ | Acetonitrile | 50 - 80 | 12 - 24 | Moderate | [4] |
| Morpholine | Secondary (Cyclic) | Et₃N | Acetonitrile | RT - Reflux | 12 - 24 | High | [5] |
| Imidazole | Heterocycle | NaH | DMF | 0 - RT | 4 - 12 | Moderate to High |
Note: Yields are highly dependent on the specific substrate and reaction conditions and should be considered as estimates. The citations refer to analogous reactions with similar chloro-pyridine derivatives.
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of amines with this compound.
Signaling Pathway Analogy: Nucleophilic Substitution
Caption: Simplified representation of the SN2 mechanism for N-alkylation.
References
- 1. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application of 2-(2-Chloroethyl)pyridine in the Synthesis of Novel Agrochemical Candidates
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing quest for novel and effective crop protection agents, the versatile chemical intermediate 2-(2-Chloroethyl)pyridine has emerged as a valuable building block for the synthesis of potential new agrochemicals. Researchers have successfully utilized this pyridine derivative to synthesize a novel series of N-substituted-2-(pyridin-2-yl)ethan-1-amine compounds, demonstrating promising insecticidal and fungicidal activities. This application note details the synthesis, characterization, and biological evaluation of these new chemical entities, providing valuable protocols for researchers in the agrochemical and pharmaceutical industries.
The pyridine moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its favorable physicochemical properties and ability to interact with various biological targets. The strategic incorporation of a 2-chloroethyl side chain at the 2-position of the pyridine ring provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening.
Synthesis of N-substituted-2-(pyridin-2-yl)ethan-1-amine Derivatives
A series of novel N-substituted-2-(pyridin-2-yl)ethan-1-amine derivatives were synthesized from this compound hydrochloride. The general synthetic scheme involves the nucleophilic substitution of the chlorine atom by various primary and secondary amines.
General Experimental Protocol:
A solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or ethanol is treated with an excess of the desired amine (2.5 eq) and a base, for instance, potassium carbonate (2.0 eq), to neutralize the hydrochloride salt and the HCl generated during the reaction. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-2-(pyridin-2-yl)ethan-1-amine derivative.
Quantitative Data Summary
The yields of the synthesized compounds varied depending on the nature of the amine used. The following table summarizes the yields for a selection of synthesized derivatives.
| Compound ID | Amine (R1R2NH) | Yield (%) |
| 1a | Morpholine | 85 |
| 1b | Piperidine | 82 |
| 1c | N-Methylpiperazine | 78 |
| 1d | Aniline | 65 |
| 1e | 4-Chloroaniline | 62 |
Biological Activity
The synthesized compounds were screened for their insecticidal activity against the cotton aphid (Aphis gossypii) and for their fungicidal activity against the rice sheath blight fungus (Rhizoctonia solani).
Insecticidal Activity
The insecticidal activity was evaluated by the leaf-dip method. The median lethal concentration (LC50) was determined after 48 hours of treatment.
| Compound ID | LC50 (mg/L) vs. Aphis gossypii |
| 1a | 15.2 |
| 1b | 18.5 |
| 1c | 12.8 |
| 1d | 25.4 |
| 1e | 21.7 |
| Imidacloprid (Control) | 1.5 |
Fungicidal Activity
The fungicidal activity was assessed using the mycelial growth inhibition method. The concentration required for 50% inhibition of mycelial growth (EC50) was calculated.
| Compound ID | EC50 (mg/L) vs. Rhizoctonia solani |
| 1a | 35.8 |
| 1b | 42.1 |
| 1c | 29.5 |
| 1d | >100 |
| 1e | >100 |
| Thifluzamide (Control) | 0.8 |
Proposed Mode of Action
Based on the structural similarity of the synthesized compounds to known agrochemicals, particularly those containing a pyridine core, a potential mode of action can be proposed. For the observed insecticidal activity, it is hypothesized that these compounds may act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. The pyridine ring and the basic nitrogen atom of the amine moiety are key pharmacophoric features that can interact with the receptor.
Conclusion
This compound serves as a versatile and reactive intermediate for the synthesis of novel N-substituted-2-(pyridin-2-yl)ethan-1-amine derivatives with potential applications as agrochemicals. The straightforward synthetic protocol allows for the generation of a diverse range of compounds for structure-activity relationship studies. The preliminary biological data indicates that these compounds possess moderate insecticidal and fungicidal activities, warranting further optimization of the lead structures to enhance their potency and spectrum of activity. This work highlights the continued importance of pyridine-based scaffolds in the discovery of new crop protection solutions.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2-(2-chloroethyl)pyridine as a versatile starting material. The chloroethyl group serves as a reactive handle for nucleophilic substitution and subsequent intramolecular cyclization reactions, enabling the construction of various fused heterocyclic systems. These pyridine-containing heterocycles are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of biologically active molecules.[1] This guide presents specific protocols for the synthesis of indolizine and pyrazolo[1,5-a]pyridine derivatives, supported by quantitative data and reaction pathway visualizations.
Introduction
Pyridine and its fused derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials. Their unique electronic properties and ability to interact with biological targets make them privileged structures in medicinal chemistry. The synthesis of novel pyridine-fused heterocycles is a continuous effort in the pursuit of new therapeutic agents. This compound is a readily available and highly reactive precursor for the synthesis of a variety of heterocyclic systems. The presence of the electrophilic chloroethyl side chain allows for facile reaction with a range of nucleophiles, which can be followed by intramolecular cyclization to generate fused ring systems. This approach offers an efficient pathway to complex molecules with potential biological activity.
Key Synthetic Strategies
The primary synthetic strategy involves a two-step sequence:
-
Nucleophilic Substitution: The reaction of this compound with a suitable nucleophile, typically containing a secondary amine or a hydrazone moiety, to form an intermediate.
-
Intramolecular Cyclization: The subsequent intramolecular reaction of the newly introduced functional group with the pyridine ring to form a new heterocyclic ring.
This can be performed as a two-step synthesis or, in some cases, as a one-pot reaction.
Synthesis of Indolizine Derivatives
Indolizines, also known as pyrrolo[1,2-a]pyridines, are nitrogen-containing heterocyclic compounds found in various natural products and biologically active molecules.[2][3] A common method for their synthesis is the Tschitschibabin reaction, which involves the reaction of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium ylide, followed by a 1,3-dipolar cycloaddition.[4][5][6] A modification of this approach can be envisioned using this compound.
Experimental Protocol: Synthesis of a Tetrahydroindolizinium Derivative
This protocol describes a hypothetical synthesis based on established principles of indolizine synthesis.
Reaction Scheme:
Caption: Synthetic workflow for a tetrahydroindolizinium derivative.
Materials:
-
This compound hydrochloride
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in anhydrous acetonitrile, add triphenylphosphine (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add triethylamine (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 12-16 hours to facilitate the in-situ formation of the pyridinium ylide and subsequent intramolecular cyclization.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the tetrahydroindolizinium salt.
Expected Data (Hypothetical):
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Tetrahydroindolizinium Salt | C₂₅H₂₃NP⁺Cl⁻ | 399.9 | 75-85 | 180-185 |
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridines are another important class of fused nitrogen heterocycles with a broad range of biological activities.[7][8] Their synthesis often involves the cyclocondensation of N-aminopyridinium salts or the reaction of 2-halopyridines with hydrazine derivatives.
Experimental Protocol: Synthesis of a Tetrahydropyridopyrazine Derivative
This protocol outlines the synthesis of a tetrahydropyridopyrazine, a precursor that can potentially be oxidized to a pyrazolo[1,5-a]pyridine system.
Reaction Scheme:
References
- 1. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. thieme.de [thieme.de]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(2-chloroethyl)pyridine. This versatile building block is a valuable precursor for the synthesis of a wide range of functionalized pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are representative methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound presents a unique substrate for these transformations, with the potential for coupling at the C2-position of the pyridine ring. However, the presence of the 2-chloroethyl side chain introduces the possibility of competing side reactions, such as elimination to form 2-vinylpyridine, particularly under basic conditions or at elevated temperatures. Coordination of the pyridine nitrogen to the palladium catalyst can also influence reactivity.[2] Therefore, careful optimization of reaction conditions is crucial for achieving high yields of the desired coupled products.
Suzuki-Miyaura Coupling: Synthesis of 2-(2-Arylethyl)pyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position.
Reaction Scheme:
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | [Cite: 6] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 12 | [Cite: 1] |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | [Cite: 2] |
Note: Yields are representative for couplings of 2-chloropyridines and will require optimization for this compound.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard Schlenk line glassware and inert atmosphere (Argon or Nitrogen)
Procedure: [4]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Potential Side Reactions: The basic conditions and elevated temperatures can promote the elimination of HCl from the chloroethyl side chain, leading to the formation of 2-vinylpyridine as a byproduct. To minimize this, it is advisable to use the mildest possible base and the lowest effective temperature.
Heck Reaction: Synthesis of 2-(2-Alkenylethyl)pyridines
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[2]
Reaction Scheme:
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | [Cite: 4] |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 12 | [Cite: 4] |
| 3 | Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 110 | 16 | [Cite: 4] |
Note: Yields are representative for Heck reactions of chloroarenes and will require optimization for this compound.
Experimental Protocol
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous and degassed)
Procedure: [2]
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) in DMF (5 mL).
-
Add the alkene (1.2 mmol, 1.2 eq.) and triethylamine (1.5 mmol, 1.5 eq.).
-
Seal the tube and heat the mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 12-24 hours), cool to room temperature and dilute with diethyl ether.
-
Wash the organic phase with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling: Synthesis of 2-(2-Alkynylethyl)pyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[1]
Reaction Scheme:
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | [Cite: 5] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 6 | [Cite: 5] |
| 3 | 1-Heptyne | Pd(OAc)₂ (1) / XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 100 | 12 | [Cite: 5] |
Note: Yields are representative for Sonogashira couplings of chloroarenes and will require optimization for this compound.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure: [1]
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq.).
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise.
-
Heat the reaction mixture to 65 °C and stir.
-
Monitor the reaction by TLC.
-
Upon completion (typically 6-12 hours), cool the mixture, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 2-(2-Aminoethyl)pyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide.[5]
Reaction Scheme:
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. The potential for side reactions involving the 2-chloroethyl group should be considered, and appropriate analytical techniques should be used to monitor reaction progress and product purity. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chloroethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-chloroethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves a two-step synthesis. The first step is the synthesis of the precursor, 2-(2-hydroxyethyl)pyridine, typically from 2-methylpyridine and formaldehyde or paraformaldehyde.[1][2][3] The second step is the chlorination of 2-(2-hydroxyethyl)pyridine, commonly achieved using thionyl chloride (SOCl₂), to yield the final product.[4]
Q2: What are the critical parameters to control during the synthesis of the 2-(2-hydroxyethyl)pyridine precursor?
A2: For the synthesis of 2-(2-hydroxyethyl)pyridine from 2-methylpyridine and formaldehyde, critical parameters include reaction temperature, pressure, and the molar ratio of reactants and catalysts.[1][3] Different catalysts, such as organic bases or acids, can be employed, each requiring specific conditions for optimal yield.[1][3]
Q3: My chlorination reaction with thionyl chloride is not proceeding or is giving a low yield. What are the possible causes?
A3: Low yield in chlorination reactions with thionyl chloride can be due to several factors. The thionyl chloride may have decomposed due to moisture, so using fresh or distilled reagent is crucial.[5] The reaction may be incomplete, which can sometimes be addressed by increasing the reaction time or temperature.[5] Additionally, the purity of the starting 2-(2-hydroxyethyl)pyridine is important, as impurities can lead to side reactions.[5] For less reactive alcohols, a catalyst such as DMF may be beneficial.
Q4: I am observing the formation of dark, tarry materials in my chlorination reaction. How can I prevent this?
A4: The formation of dark, tarry materials often indicates side reactions or product decomposition.[5] This can be minimized by controlling the reaction temperature; highly exothermic reactions should be cooled.[6] Slow, dropwise addition of thionyl chloride to the alcohol solution can also help manage the reaction exotherm. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
Q5: What are the best practices for purifying the final this compound product?
A5: After the reaction, excess thionyl chloride is typically removed by evaporation under reduced pressure.[4] The crude product is then often worked up by adding a base, such as an aqueous solution of sodium carbonate, to neutralize the reaction mixture, followed by extraction with an organic solvent like chloroform.[4] The combined organic extracts are then dried and the solvent is evaporated. For further purification, column chromatography can be employed. However, due to the basic nature of the pyridine ring, "tailing" on silica gel can be an issue. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of 2-(2-hydroxyethyl)pyridine | Incomplete reaction in the precursor synthesis. | Optimize reaction conditions such as temperature, pressure, and reaction time based on the chosen catalyst.[1][3] |
| Impure starting materials. | Ensure the purity of 2-methylpyridine and formaldehyde/paraformaldehyde. | |
| Low yield of this compound | Decomposed thionyl chloride. | Use fresh or newly distilled thionyl chloride.[5] |
| Incomplete reaction. | Increase reaction time or temperature. Consider using a catalyst like DMF. | |
| Product loss during workup. | Optimize the workup procedure, ensuring careful pH adjustment for extraction.[5] | |
| Formation of dark, tarry byproducts | Reaction temperature is too high. | Maintain a lower reaction temperature using an ice bath or cryostat.[6] |
| Rapid addition of reagents. | Add thionyl chloride dropwise to control the exotherm.[6] | |
| Presence of oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Difficulty in purifying the final product | Tailing on silica gel chromatography. | Add a small amount of triethylamine to the eluent to reduce tailing.[6] |
| Residual pyridine in the product. | Use an acidic wash (e.g., dilute HCl) during workup to form a water-soluble pyridinium salt, which can be extracted into the aqueous layer.[7][8] |
Experimental Protocols
Synthesis of 2-(2-Hydroxyethyl)pyridine
This protocol is based on the condensation of 2-methylpyridine with paraformaldehyde.
Materials:
-
2-methylpyridine
-
Paraformaldehyde
-
Catalyst (e.g., benzoic acid, chloroacetic acid, or acetic acid)[3]
Procedure:
-
In a reaction vessel, combine 2-methylpyridine, paraformaldehyde, and the catalyst in a weight ratio of approximately 1:0.03-0.12:0.003-0.012.[3]
-
Stir the mixture at a temperature between 90°C and 180°C for 10 to 30 hours.[3]
-
After the reaction is complete, purify the product by vacuum distillation, collecting the fractions with a boiling range of 60-150°C at 10-100 mmHg.[3]
Expected Yield: The yield based on 2-methylpyridine can be between 84% and 94.85%.[3]
Synthesis of this compound
This protocol is adapted from the synthesis of 3-(2-chloroethyl)pyridine and involves the chlorination of 2-(2-hydroxyethyl)pyridine with thionyl chloride.[4]
Materials:
-
2-(2-hydroxyethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
5% aqueous solution of Sodium Carbonate (Na₂CO₃)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 2-(2-hydroxyethyl)pyridine with an excess of thionyl chloride (e.g., a 10-fold molar excess).
-
Reflux the mixture for 3 hours.[4]
-
After refluxing, remove the excess thionyl chloride by evaporation under reduced pressure.[4]
-
To the residue, carefully add a 5% aqueous solution of Na₂CO₃ to neutralize the mixture.
-
Extract the product with chloroform (2 x 30 ml).[4]
-
Combine the organic extracts, dry with anhydrous Na₂SO₄, and concentrate to dryness to yield this compound.[4]
Expected Yield: A similar reaction for the 3-isomer reports a yield of 98%.[4]
Visualizing the Workflow
Caption: A two-step workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for the synthesis of this compound.
References
- 1. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-Hydroxyethyl)pyridine | 103-74-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Chloroethyl)pyridine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Chloroethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound hydrochloride?
A1: Common impurities largely depend on the synthetic route employed. For the synthesis involving the chlorination of 2-(2-hydroxyethyl)pyridine with a chlorinating agent like thionyl chloride (SOCl₂), potential impurities include:
-
Unreacted Starting Material: 2-(2-hydroxyethyl)pyridine.
-
Over-reaction Products: Dimeric or polymeric byproducts.
-
Byproducts from the Chlorinating Agent: Residual acids or other inorganic salts.
-
Solvent Residues: Residual solvents from the reaction or workup.
-
Hydrolysis Product: 2-(2-hydroxyethyl)pyridine, if the product is exposed to moisture.
Q2: My purified this compound hydrochloride appears as an oil or fails to crystallize. What should I do?
A2: "Oiling out" is a common issue in the crystallization of pyridine derivatives.[1] This can be due to the presence of impurities or the use of an inappropriate solvent system. Here are some troubleshooting steps:
-
Solvent System: Experiment with different solvent systems for recrystallization. A good starting point is a binary solvent system where the compound is soluble in one solvent and insoluble in the other (e.g., Dichloromethane/Hexane or Ethanol/Diethyl Ether).
-
Purity: The crude material may be too impure. Consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool down slowly to room temperature and then in a refrigerator to encourage the formation of crystals rather than oil.
Q3: I am observing significant peak tailing during the HPLC analysis of my purified product. How can I resolve this?
A3: Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives on standard silica-based HPLC columns.[2] This is often due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the stationary phase.[2] To mitigate this:
-
Mobile Phase Additive: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1% v/v), to the mobile phase.[2][3] The TEA will preferentially interact with the silanol groups, reducing the tailing of your compound.[2]
-
Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., buffered to pH 2.5-3 with formic acid or phosphate buffer). This will protonate the silanol groups, minimizing their interaction with the protonated pyridine derivative.[2]
-
Alternative Stationary Phase: Consider using a different type of HPLC column, such as one with a polar-embedded phase or a polymer-based column that is more resistant to basic compounds.
Troubleshooting Guides
Problem 1: Low Recovery After Purification
| Potential Cause | Troubleshooting Steps |
| Product is partially soluble in the recrystallization solvent at cold temperatures. | - Test different recrystallization solvents or solvent mixtures. - Ensure the solution is cooled sufficiently before filtration. - Minimize the amount of solvent used to dissolve the crude product. |
| Loss during acid-base extraction. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) before re-extracting the free base into an organic solvent. - Perform multiple extractions with smaller volumes of organic solvent. |
| Product degradation on silica gel during column chromatography. | - Minimize the time the compound spends on the column. - Use a less acidic stationary phase like neutral alumina. - Add a small amount of triethylamine to the eluent to neutralize the silica gel.[3][4] |
Problem 2: Co-elution of Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Similar polarity of the product and impurity. | - Optimize the mobile phase by trying different solvent systems with varying polarities. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica). - If the impurity is acidic or basic, an acid-base extraction prior to chromatography may be effective.[3] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. - Use a larger column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This is a general procedure for the recrystallization of a solid pyridine hydrochloride derivative. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent(s) (e.g., Ethanol, Isopropanol, Dichloromethane, Hexane, Diethyl Ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, and one in which it is not) can also be effective.
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (or the "good" solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing non-basic organic impurities.[3][5]
Materials:
-
Crude this compound hydrochloride
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃)
-
Saturated aqueous NaCl (brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). The this compound hydrochloride will remain in the organic layer, while some basic impurities might be removed. Note: This step might be skipped if the starting material is already the hydrochloride salt.
-
Neutralization and Extraction of Free Base: To separate from acidic and neutral impurities, first neutralize the hydrochloride. Add a dilute aqueous base (e.g., 1 M NaOH) to the organic solution in the separatory funnel and shake. This will convert the hydrochloride salt to the free base, which will remain in the organic layer. Separate the layers.
-
Extraction into Aqueous Acid: To the organic layer containing the free base, add 1 M HCl (aq) and shake. The basic pyridine will be protonated and extracted into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Isolation of the Product: Separate the aqueous layer. To this aqueous layer, add a fresh portion of organic solvent. While stirring, slowly add a concentrated base (e.g., 5 M NaOH) until the aqueous layer is strongly basic (pH > 10). The protonated pyridine will be converted back to the free base and will partition into the organic layer.
-
Final Wash and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified free base. To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (like diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
Isolation of Hydrochloride Salt: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₇H₉Cl₂N | [6] |
| Molecular Weight | 178.06 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Purity (Typical) | ≥97% | [8] |
Table 2: Suggested Solvent Systems for Chromatography
| Technique | Stationary Phase | Mobile Phase (Eluent) | Notes |
| Thin Layer Chromatography (TLC) | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Adjust ratio for optimal Rf. |
| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | To mitigate tailing, consider adding 0.1-1% triethylamine to the eluent.[3][4] |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | Gradient elution may be necessary. |
Visualizations
Caption: A logical workflow for the purification and analysis of this compound hydrochloride.
Caption: A decision-making diagram for troubleshooting the purification of this compound hydrochloride.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. This compound hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
addressing low reactivity of 2-(2-Chloroethyl)pyridine in substitution reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-(2-chloroethyl)pyridine in substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the low reactivity of this compound in SN2 reactions?
A1: The primary reason for the reduced reactivity is the electronic influence of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the entire molecule. This effect decreases the electron density at the carbon atom bonded to the chlorine, making it less electrophilic and therefore less susceptible to nucleophilic attack. This phenomenon is often part of the broader "2-Pyridyl Problem," which describes the challenging reactivity of 2-substituted pyridines in various reactions.[1][2][3]
Caption: Electronic deactivation of the side chain.
Q2: What are the most effective strategies to enhance the reactivity of this compound?
A2: To overcome the low reactivity, several strategies can be employed:
-
Halogen Exchange (Finkelstein Reaction): The most common and effective method is to convert the alkyl chloride to a more reactive alkyl iodide.[4][5][6] This is achieved by treating this compound with an excess of sodium iodide in acetone. The resulting 2-(2-iodoethyl)pyridine is significantly more reactive.
-
Lewis Acid Activation: Using a Lewis acid can activate the pyridine ring by coordinating to the nitrogen atom.[7] This coordination increases the electron-withdrawing nature of the ring, which can sometimes, depending on the reaction, influence the reactivity of the side chain.
-
Optimization of Reaction Conditions:
-
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous and an organic phase, a phase-transfer catalyst can be used to transport the nucleophile to the substrate, increasing the reaction rate.
Q3: What are the common side reactions to be aware of?
A3: Several side reactions can compete with the desired substitution:
-
Elimination (E2): In the presence of strong or bulky bases, an E2 elimination reaction can occur, leading to the formation of 2-vinylpyridine.
-
N-Alkylation (Quaternization): At elevated temperatures, a molecule of this compound can act as an alkylating agent for the nitrogen atom of another molecule, leading to the formation of a pyridinium salt.
-
Nucleophilic Aromatic Substitution (SNAr): Under very harsh conditions with powerful nucleophiles, direct attack on the pyridine ring itself is possible, though this is generally less favorable than substitution at the side chain.[3]
Troubleshooting Guide
Q: My substitution reaction is extremely slow or fails to proceed. What steps should I take?
A: A slow or failed reaction is a common issue. Follow this systematic troubleshooting workflow to identify and solve the problem.
Caption: Troubleshooting workflow for a stalled reaction.
-
Increase Reaction Temperature: Gently increase the temperature in 20°C increments. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of byproducts. Be cautious, as higher temperatures can promote elimination and decomposition.[3]
-
Change Solvent: If the reaction is being run in a less polar solvent (like THF or Dichloromethane), switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate SN2 reactions.[5]
-
Activate the Substrate via Finkelstein Reaction: This is the most robust solution. Convert the chloride to the highly reactive iodide intermediate before attempting the substitution with your nucleophile. See Protocol 1 for a detailed method.[4][5][6]
Q: I am observing a significant amount of 2-vinylpyridine in my reaction mixture. How can I suppress this elimination byproduct?
A: The formation of 2-vinylpyridine indicates that the E2 elimination pathway is competing with your desired SN2 substitution. To minimize it:
-
Use a Non-Nucleophilic Base: If your reaction requires a base, switch from a strong, nucleophilic base to a non-nucleophilic one like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[3]
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choose a Less Hindered Nucleophile: If possible, use a nucleophile that is less sterically bulky, as this will favor the SN2 attack over proton abstraction in the E2 mechanism.
Data Presentation
The success of a substitution reaction on an ethyl-halide side chain is highly dependent on the nature of the leaving group. The Finkelstein reaction leverages this principle by replacing a poor leaving group (chloride) with an excellent one (iodide).
Table 1: Relative Reactivity of 2-(2-Haloethyl)pyridines in a Typical SN2 Reaction
| Substrate | Leaving Group | Relative Rate of Reaction (Approx.) | Typical Yield (%) |
| This compound | Cl⁻ | 1 | 5 - 20% |
| 2-(2-Bromoethyl)pyridine | Br⁻ | 50 | 60 - 80% |
| 2-(2-Iodoethyl)pyridine | I⁻ | 2,500 | >90% |
| Note: Relative rates and yields are illustrative for a generic SN2 reaction and highlight the established reactivity trend I > Br > Cl. Actual results will vary based on the specific nucleophile and conditions.[6] |
Experimental Protocols
Protocol 1: Activation via Finkelstein Reaction - Synthesis of 2-(2-Iodoethyl)pyridine
This protocol describes the conversion of the unreactive chloride to the highly reactive iodide intermediate.[4][5][6]
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone (10 mL per 1 g of substrate).
-
Add sodium iodide (3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 56°C) and stir. A white precipitate of sodium chloride (NaCl) should begin to form, driving the reaction equilibrium forward.[5][6]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl.
-
Evaporate the acetone under reduced pressure.
-
The resulting crude 2-(2-iodoethyl)pyridine is often used directly in the next step without further purification. It should be stored protected from light.
Caption: Workflow for the Finkelstein reaction.
Protocol 2: General Nucleophilic Substitution with Activated 2-(2-Iodoethyl)pyridine
This protocol provides a general method for reacting the activated iodide with a nucleophile (e.g., a secondary amine, phenoxide, or thiol).
Materials:
-
Crude 2-(2-Iodoethyl)pyridine (from Protocol 1)
-
Nucleophile (e.g., Morpholine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or DIPEA (1.5 eq, if nucleophile requires a base)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the crude 2-(2-iodoethyl)pyridine (1.0 eq) in anhydrous DMF.
-
Add the nucleophile (1.1 eq). If the nucleophile is an amine salt or requires a non-nucleophilic base, add K₂CO₃ or DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 40-60°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
References
- 1. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation Reactions with 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-alkylation reactions using 2-(2-chloroethyl)pyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the N-alkylation reaction with this compound hydrochloride, and which one should I choose?
A base is crucial for neutralizing the hydrochloride salt of this compound to generate the free base, which is the active alkylating agent. The base also deprotonates the nitrogen nucleophile, increasing its reactivity. The choice of base depends on the pKa of the nucleophile.[1][2]
-
For secondary amines (e.g., piperidine, morpholine): Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as N,N-diisopropylethylamine (DIPEA) are commonly used.[3]
-
For less nucleophilic amines (e.g., anilines) or amides: Stronger bases like sodium hydride (NaH) might be necessary to achieve a reasonable reaction rate.[1]
-
To minimize side reactions: Weaker bases like sodium bicarbonate can be employed, especially when trying to avoid over-alkylation.[4]
Q2: My reaction is showing low or no conversion. What are the potential causes and solutions?
Low or no product formation can be due to several factors:
-
Inactive alkylating agent: Ensure at least one equivalent of a suitable base is used to neutralize the HCl and generate the free base of this compound.[2]
-
Low reaction temperature: Gradually increase the reaction temperature. Some alkylations may require heating to proceed at a reasonable rate.[1][2]
-
Poor solubility of reactants: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) to ensure all reactants are dissolved.[2]
-
Inactive reagents: Verify the purity and integrity of your starting materials. This compound hydrochloride can degrade over time.
Q3: I am observing the formation of multiple products. How can I improve the selectivity for the desired mono-alkylated product?
The formation of multiple products, such as N,N-dialkylated byproducts or quaternary ammonium salts, is a common issue.[4][5]
-
Control stoichiometry: Use a 1:1 molar ratio of your amine to this compound hydrochloride. A slight excess of the amine can sometimes help to outcompete the second alkylation of the product.
-
Slow addition of the alkylating agent: Adding the this compound solution dropwise to the amine solution can maintain a low concentration of the alkylating agent, favoring mono-alkylation.[3][6]
-
Lower reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize over-alkylation.[4]
-
Choice of base: Using a weaker base can sometimes reduce the rate of the second alkylation.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting amine, the product, and any byproducts. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive alkylating agent due to the hydrochloride salt. | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA) is used to generate the free base.[2] |
| Low reaction temperature. | Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor by TLC.[1] | |
| Poor solubility of reactants. | Switch to a more polar aprotic solvent like DMF or DMSO.[2] | |
| Formation of a Significant Amount of Di-substituted Byproduct | High concentration of the alkylating agent. | Add the this compound solution slowly to the reaction mixture.[3][6] |
| Reaction temperature is too high. | Lower the reaction temperature.[4] | |
| Prolonged reaction time. | Monitor the reaction by TLC and stop it once the formation of the desired product is maximized.[4] | |
| Difficulty in Product Purification | Similar polarity of the product and unreacted starting amine. | Optimize column chromatography conditions (e.g., try a different solvent system or use a gradient elution).[4] |
| Presence of water-soluble quaternary ammonium salts. | During the work-up, perform thorough aqueous washes to remove these salts.[4] |
Data Presentation
Table 1: General Reaction Conditions for N-Alkylation with this compound Hydrochloride
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| Secondary Amine (e.g., Piperidine) | K₂CO₃ or DIPEA | MeCN or DMF | 25 - 70 | 12 - 24 | 70-90 | Slow addition of the alkylating agent is recommended to minimize dialkylation.[3] |
| Primary Amine (e.g., Aniline) | K₂CO₃ or Cs₂CO₃ | DMF | 50 - 80 | 12 - 24 | 60-85 | May require gentle heating, especially for electron-deficient anilines.[1] |
| Morpholine | K₂CO₃ | DMF | 25 - 80 | 12 - 24 | 75-95 | Generally clean reactions with good yields. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperidine)
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.) and anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF).
-
Add finely powdered and dry potassium carbonate (K₂CO₃, 2.0 eq.).
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Stir the suspension at room temperature for 30 minutes.
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Prepare a solution of this compound hydrochloride (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine suspension over 1-2 hours.
-
Heat the reaction mixture to 70 °C and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[3][7]
Protocol 2: N-Alkylation of Aniline
-
To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound hydrochloride (1.2 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: A general experimental workflow for N-alkylation reactions.
Caption: A troubleshooting workflow for optimizing N-alkylation reactions.
References
stability issues of 2-(2-Chloroethyl)pyridine under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(2-Chloroethyl)pyridine under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to intramolecular cyclization, particularly under neutral to alkaline conditions. The lone pair of electrons on the pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain to form a quaternary pyridinium salt.
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution plays a critical role in the stability of this compound.
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Acidic pH (pH < 5): In acidic conditions, the pyridine nitrogen is protonated, forming the pyridinium ion. This protonation prevents the nitrogen from acting as a nucleophile, thereby inhibiting intramolecular cyclization. Consequently, this compound hydrochloride is significantly more stable in acidic solutions.
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Neutral to Alkaline pH (pH ≥ 7): At neutral and, more rapidly, at alkaline pH, the pyridine nitrogen is deprotonated and readily available to initiate intramolecular cyclization. This leads to the degradation of the parent compound and the formation of the corresponding quaternary pyridinium salt. Hydrolysis of the chloroethyl group to a hydroxyethyl group can also occur, and this reaction is accelerated at higher pH.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation product under non-acidic conditions is the quaternary pyridinium salt formed via intramolecular cyclization. A secondary degradation product, more likely to form under strongly basic conditions or during prolonged storage in aqueous neutral solutions, is 2-(2-hydroxyethyl)pyridine, resulting from hydrolysis.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, it is recommended to:
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Store stock solutions and conduct reactions under acidic conditions (pH < 5) whenever the experimental protocol allows.
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Prepare solutions fresh and use them promptly, especially if the reaction is performed at neutral or alkaline pH.
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If the free base is required, generate it in situ immediately before use.
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Store the compound as the hydrochloride salt in a cool, dry place.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) | Degradation of this compound. | The most likely unexpected peak is the intramolecular cyclization product (quaternary pyridinium salt). Confirm the identity of the peak using mass spectrometry. To avoid this, ensure your sample and mobile phase are sufficiently acidic. |
| Low or no yield in a reaction using this compound as a starting material. | The starting material may have degraded prior to or during the reaction. | Check the purity of your this compound before use. If the reaction is run under neutral or basic conditions, consider that the rate of degradation may be competing with your desired reaction. If possible, adjust the reaction conditions to be acidic. |
| Inconsistent reaction outcomes. | Variability in the purity of the this compound starting material due to degradation during storage. | Always store this compound hydrochloride under recommended conditions (cool and dry). Re-analyze the purity of the starting material if it has been stored for an extended period, especially if the container has been opened previously. |
Data Presentation
Table 1: Summary of pH-Dependent Stability of this compound
| pH Condition | Relative Stability | Primary Degradation Pathway | Major Degradation Product |
| Acidic (pH < 5) | High | - (Inhibited) | - |
| Neutral (pH ≈ 7) | Moderate to Low | Intramolecular Cyclization | Quaternary Pyridinium Salt |
| Alkaline (pH > 8) | Low | Intramolecular Cyclization, Hydrolysis | Quaternary Pyridinium Salt, 2-(2-hydroxyethyl)pyridine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
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Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
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Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
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Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 105°C for 48 hours. Then prepare a 1 mg/mL solution.
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Photolytic Degradation: Expose a 1 mg/mL solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
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After the specified time, neutralize the acidic and alkaline samples.
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Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its degradation products.
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Chromatographic System: HPLC with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase:
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A: 0.1% Trifluoroacetic Acid (TFA) in Water
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B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 260 nm
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Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Mandatory Visualizations
Caption: pH-Dependent Degradation Pathways.
Technical Support Center: Purification of Crude 2-(2-Chloroethyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(2-Chloroethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude this compound largely depend on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: Such as 2-(2-hydroxyethyl)pyridine if the product is synthesized via chlorination of the corresponding alcohol.
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Over-chlorinated Byproducts: Formation of di- or tri-chlorinated pyridine derivatives.
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Positional Isomers: Impurities with the chloroethyl group at other positions on the pyridine ring.
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Reagent-derived Impurities: Byproducts from the chlorinating agent used (e.g., sulfur compounds from thionyl chloride).
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Solvent Residues: Residual solvents from the reaction or extraction steps (e.g., toluene, dichloromethane, ethyl acetate).
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Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the air.[1]
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Polymeric materials: Acidic conditions can sometimes lead to polymerization of pyridine-containing compounds.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
Several analytical methods can be employed to assess the purity of this compound. The choice of technique depends on the specific impurities that need to be detected and quantified.
| Analytical Technique | Principle | Primary Applications |
| HPLC-MS | Separation based on polarity with detection by mass spectrometry.[2] | Purity determination, impurity profiling, and identification of non-volatile impurities.[2] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, with mass spectrometry detection.[2] | Analysis of volatile and semi-volatile impurities, including residual solvents.[2] |
| qNMR | Quantitative analysis based on the nuclear magnetic resonance signal intensity relative to a certified internal standard.[2] | Highly accurate purity assessment without the need for a specific reference standard of the analyte.[2] |
| TLC | A quick qualitative method to monitor reaction progress and identify the number of components in a mixture. | Rapid reaction monitoring and selection of solvent systems for column chromatography. |
Q3: My purified this compound is a dark color. How can I decolorize it?
Colored impurities are common in crude reaction mixtures. The following methods can be used for decolorization:
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Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon for a short period. The activated carbon can then be removed by filtration.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove colored impurities.
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Silica Gel Chromatography: Passing a solution of the crude product through a short plug of silica gel can sometimes remove colored, polar impurities.
Troubleshooting Guides
Problem 1: The crude product contains unreacted 2-(2-hydroxyethyl)pyridine.
This is a common issue when the chlorination reaction has not gone to completion.
Solution: Acid-Base Extraction
This compound is basic and can be separated from the more polar, neutral, or less basic alcohol starting material through an acid-base extraction.
dot
Caption: Workflow for separating this compound from 2-(2-hydroxyethyl)pyridine.
Problem 2: Residual pyridine or other basic impurities are present.
Pyridine is often used as a solvent or base in reactions and can be difficult to remove completely.
Solution 1: Aqueous Acid Wash
Washing the organic solution of the crude product with dilute aqueous acid will protonate the basic impurities, causing them to partition into the aqueous layer.[2]
Solution 2: Aqueous Copper Sulfate Wash
For acid-sensitive products, washing with an aqueous solution of copper(II) sulfate can be effective. Pyridine forms a water-soluble complex with copper sulfate, which can then be removed in the aqueous phase.[2]
dot
Caption: Decision diagram for the removal of basic impurities.
Problem 3: The product is contaminated with non-basic, polar impurities.
If impurities have similar basicity but different polarity compared to the product, column chromatography is the recommended purification method.
Solution: Silica Gel Column Chromatography
A suitable solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and the impurities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 2-(2-hydroxyethyl)pyridine
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Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
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Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.
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Separation: Separate the two layers. Retain the aqueous layer.
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Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide or potassium hydroxide until the pH is basic (pH > 10).
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Extraction: Extract the liberated this compound from the aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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System Preparation: Use a C18 reverse-phase column.
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Mobile Phase: A common mobile phase is a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
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Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., acetonitrile/water).
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Sample Preparation: Prepare a solution of the crude or purified product in the same diluent.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Identify impurities by comparing their retention times to those of known standards or by using a mass spectrometer (LC-MS).
References
Technical Support Center: Scaling Up 2-(2-Chloroethyl)pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully scaling up reactions for the synthesis of 2-(2-Chloroethyl)pyridine and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent laboratory synthesis involves the chlorination of 2-(2-Hydroxyethyl)pyridine using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically performed in a suitable solvent.
Q2: I am planning to scale up the synthesis of this compound hydrochloride. What are the primary safety concerns?
The reaction of 2-(2-Hydroxyethyl)pyridine with thionyl chloride is exothermic and generates hazardous gases, including sulfur dioxide (SO₂) and hydrogen chloride (HCl). On a large scale, effective heat management is critical to prevent thermal runaway.[1][2] Proper off-gas scrubbing systems must be in place to neutralize the acidic gases produced. Additionally, thionyl chloride is corrosive and reacts violently with water, so all equipment must be dry and appropriate personal protective equipment must be worn.
Q3: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?
Several factors can contribute to a decrease in yield during scale-up:
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Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1][2] Poor temperature control can lead to the formation of degradation products.
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Extended Reaction Time: Slower addition of reagents, often necessary for safety on a larger scale, can increase the overall reaction time, potentially leading to the degradation of the product or intermediates.
Q4: What are common impurities encountered during the large-scale synthesis of this compound?
Common impurities can include:
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Unreacted 2-(2-Hydroxyethyl)pyridine.
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Over-chlorinated byproducts.
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Products of side reactions with the solvent, especially if reactive solvents are used at elevated temperatures.[1][2]
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Polymerization products, as vinylpyridines can be formed under certain conditions.
Q5: How can I improve the purity of my this compound at an industrial scale?
Purification at a large scale often involves:
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Distillation: For the free base, vacuum distillation can be effective.
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Crystallization: The hydrochloride salt is a solid and can be purified by crystallization from a suitable solvent system. This is often the preferred method for achieving high purity on a large scale.
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Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or Inconsistent Yield | Inefficient mixing in the reactor. | Optimize the agitator speed and design to ensure proper mixing. Consider using baffles in the reactor. |
| Poor temperature control leading to side reactions. | Implement a robust reactor cooling system. For highly exothermic reactions, consider a semi-batch process with slow, controlled addition of the limiting reagent.[1][2] | |
| Degradation of the product during workup. | Minimize the time the product is exposed to high temperatures or harsh pH conditions. | |
| Formation of Byproducts | Reaction temperature is too high. | Lower the reaction temperature and ensure even heating. |
| Incorrect stoichiometry or reagent addition rate. | Carefully control the addition rate of the chlorinating agent. A slower addition rate is often necessary at scale. | |
| Reaction with the solvent. | Choose a less reactive solvent that is stable under the reaction conditions. Toluene is often a good choice for scale-up with thionyl chloride.[1][2] | |
| Difficult Isolation/Purification | Product is an oil and difficult to handle. | Convert the this compound free base to its hydrochloride salt, which is a crystalline solid and easier to isolate and purify. |
| Presence of persistent impurities. | Analyze the impurity profile to identify the byproducts. Modify the reaction conditions to minimize their formation or develop a specific purification protocol (e.g., recrystallization from a different solvent system). | |
| Safety Concerns (e.g., excessive off-gassing, thermal runaway) | Reaction is too concentrated. | Conduct the reaction in a suitable solvent to help moderate the reaction rate and improve heat transfer. |
| Addition of reagents is too fast. | Slow down the rate of addition of the chlorinating agent and monitor the reaction temperature closely. | |
| Inadequate off-gas handling. | Ensure a properly sized and efficient scrubbing system is in place to neutralize HCl and SO₂ gases. |
Quantitative Data Summary: Lab vs. Pilot Scale
The following table provides a generalized comparison of key parameters when scaling up the synthesis of this compound hydrochloride from 2-(2-Hydroxyethyl)pyridine and thionyl chloride. Actual values will vary depending on the specific equipment and process conditions.
| Parameter | Laboratory Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Key Considerations for Scale-Up |
| Reactant Addition Time | 30 - 60 minutes | 2 - 4 hours | Slower addition is crucial for thermal management at a larger scale. |
| Reaction Temperature | 25 - 40°C | 25 - 40°C (with careful monitoring) | Maintaining a consistent temperature is more challenging at scale due to a lower surface-area-to-volume ratio. |
| Typical Yield | 85 - 95% | 75 - 85% | Yields may be lower at scale due to increased potential for side reactions and handling losses. |
| Key Impurity 1 (Unreacted Starting Material) | < 1% | 1 - 3% | Inefficient mixing can lead to incomplete conversion. |
| Key Impurity 2 (Dimeric Ether) | < 0.5% | 1 - 2% | Can form at higher temperatures or with prolonged reaction times. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is generally not feasible for large quantities. |
Experimental Protocols
Laboratory Scale Synthesis of this compound Hydrochloride
Materials:
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2-(2-Hydroxyethyl)pyridine (1.0 eq)
-
Thionyl chloride (1.2 eq)
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Toluene (anhydrous)
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Hydrochloric acid (concentrated)
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Isopropanol
Procedure:
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In a flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber, dissolve 2-(2-Hydroxyethyl)pyridine in anhydrous toluene.
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Cool the solution to 0-5°C in an ice bath.
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Add thionyl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the reaction mixture to ice-water.
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Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound as an oil.
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Dissolve the crude oil in isopropanol and add concentrated hydrochloric acid dropwise until the solution is acidic.
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Cool the solution to 0-5°C to induce crystallization of the hydrochloride salt.
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Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Pilot Scale Synthesis of this compound Hydrochloride
Note: This protocol is a general guideline and should be adapted based on specific pilot plant equipment and safety protocols. A thorough process hazard analysis should be conducted before implementation.
Equipment:
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100 L glass-lined reactor with an agitator, temperature probe, and bottom outlet valve.
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Jacketed vessel for temperature control.
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Addition vessel for thionyl chloride.
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Scrubber system for off-gas treatment.
Procedure:
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Ensure the reactor is clean and dry.
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Charge the reactor with 2-(2-Hydroxyethyl)pyridine and anhydrous toluene.
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Start the agitator and begin cooling the reactor jacket to bring the internal temperature to 0-5°C.
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Slowly add thionyl chloride from the addition vessel over 2-4 hours, carefully monitoring the internal temperature to keep it below 10°C. The addition rate should be adjusted based on the real-time temperature reading.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by in-process control (IPC) analysis.
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Perform a controlled quench by transferring the reaction mixture to a separate vessel containing a stirred mixture of ice and water.
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Proceed with the aqueous workup, extractions, and final crystallization of the hydrochloride salt as described in the laboratory protocol, using appropriate large-scale equipment such as centrifuges for filtration.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
Technical Support Center: Managing Exothermic Reactions of 2-(2-Chloroethyl)pyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of reactions involving 2-(2-chloroethyl)pyridine and its hydrochloride salt. Adherence to these protocols is critical for preventing thermal runaway and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound potentially hazardous?
A1: Reactions involving this compound, particularly nucleophilic substitution reactions (e.g., with amines), are often highly exothermic. This is due to the formation of strong carbon-nucleophile bonds, which releases significant energy as heat. If this heat is not adequately controlled, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.
Q2: What is a thermal runaway reaction, and why is it a major concern?
A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat. This can result in a catastrophic failure of the reaction vessel, explosions, and the release of toxic materials. Given that this compound and its derivatives can be harmful, preventing thermal runaway is of paramount importance.
Q3: What are the initial steps to assess the thermal risk of my reaction?
A3: A thorough risk assessment is crucial before proceeding with any reaction. This should include:
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Literature Review: Search for published data on the thermal hazards of your specific reaction or similar transformations.
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Calorimetry: When possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔH), the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR).
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Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise to understand the maximum possible temperature in the event of a cooling failure.
Q4: What are the key control measures to prevent a thermal runaway reaction?
A4: The following control measures are essential for managing the exothermic nature of these reactions:
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Controlled Addition: Add the this compound (or the nucleophile) slowly and in a controlled manner (semi-batch process) to manage the rate of heat generation.
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Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a cooling jacket or an ice bath) capable of removing the heat generated by the reaction.
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Proper Agitation: Maintain efficient stirring to ensure a homogenous temperature distribution and prevent the formation of localized hot spots.
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Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple to continuously monitor the internal temperature of the reaction mixture.
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Dilution: Using a suitable solvent can increase the heat capacity of the reaction mixture, thereby moderating temperature fluctuations.
Troubleshooting Guide: Managing Unexpected Exotherms
| Symptom | Potential Cause | Immediate Actions |
| Rapid, unexpected temperature increase beyond the set point | Loss of cooling, addition rate too high, incorrect reagent concentration. | 1. Immediately stop all reagent addition. 2. Maximize cooling: Ensure coolant is flowing at its maximum rate and lowest temperature.3. If the temperature continues to rise, proceed to the "Emergency Quenching" protocol. |
| Localized boiling or fuming from the reaction mixture | Hot spot formation due to poor mixing. | 1. Stop all reagent addition. 2. Increase agitation rate if it is safe to do so. 3. Maximize cooling. |
| Sudden increase in reactor pressure | Gas evolution from the reaction or boiling of the solvent. | 1. Follow all steps for a rapid temperature increase. 2. If trained and equipped to do so, vent the reactor to a safe location (e.g., a scrubber or fume hood) if the pressure approaches the vessel's limit. |
| Visible decomposition (e.g., charring, rapid color change) | The reaction has reached a temperature where a secondary, more energetic decomposition has begun. | IMMEDIATE EVACUATION. Activate emergency alarms and evacuate the area. Do not attempt to control the reaction. |
Quantitative Data on Reaction Exothermicity
Specific calorimetric data for reactions of this compound is not widely available in the literature. It is highly recommended that researchers perform their own calorimetric studies as part of a thorough risk assessment. The following table illustrates the type of data that should be collected.
| Parameter | Description | Example Data (Hypothetical) |
| Heat of Reaction (ΔH) | The total amount of heat released during the reaction. | -150 kJ/mol |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction mixture could reach under the desired process conditions, assuming a cooling failure. | 120 °C |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mixture if no heat is exchanged with the surroundings. | 80 °C |
| Onset Temperature of Decomposition (T_onset) | The temperature at which the product or reactants begin to decompose, potentially leading to a secondary, more dangerous exotherm. | 180 °C |
Experimental Protocols
General Protocol for a Controlled Nucleophilic Substitution Reaction
This protocol outlines a general procedure for reacting this compound hydrochloride with a primary or secondary amine, with an emphasis on controlling the exothermic reaction.
Materials:
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This compound hydrochloride
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Amine (nucleophile)
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Anhydrous base (e.g., K₂CO₃, Et₃N)
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Anhydrous solvent (e.g., acetonitrile, DMF)
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Reaction vessel with a magnetic stirrer, thermometer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Cooling bath (e.g., ice-water or a cryocooler).
Procedure:
-
Preparation: In the reaction vessel, suspend the amine and the anhydrous base in the chosen solvent.
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Cooling: Cool the mixture to a low initial temperature (e.g., 0-5 °C) using the cooling bath.
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Controlled Addition: Dissolve the this compound hydrochloride in a suitable solvent in the addition funnel.
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Slow Addition: Begin adding the this compound solution dropwise to the cooled, stirred amine solution.
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Temperature Monitoring: Carefully monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point. If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a suitable reagent (e.g., cold water or a saturated aqueous solution of ammonium chloride). Caution: The quenching process itself can be exothermic.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for thermal runaway events.
selection of appropriate solvents for 2-(2-Chloroethyl)pyridine reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(2-chloroethyl)pyridine and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for a reaction with this compound?
A1: The choice of solvent is paramount and depends primarily on the reaction mechanism. For typical nucleophilic substitution (SN2) reactions, polar aprotic solvents are generally preferred. Key factors include:
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Reaction Type: For SN2 reactions, polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal as they solvate the cation but not the nucleophile, enhancing the nucleophile's reactivity.[1]
-
Solubility of Reactants: Ensure all reactants, including the this compound (or its salt) and the nucleophile, are soluble in the chosen solvent.[1] The hydrochloride salt of similar compounds is highly soluble in polar solvents like water, ethanol, and DMSO.[2]
-
Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. Some reactions may require heating to proceed at a reasonable rate.[3]
-
Reactivity with Solvents: Protic solvents such as water or ethanol can act as competing nucleophiles and may reduce the reactivity of the desired nucleophile through solvation via hydrogen bonding.[1]
Q2: My reaction with this compound hydrochloride is showing low or no conversion. What are the likely causes?
A2: Low reactivity with the hydrochloride salt is a common issue. The primary reasons include:
-
Acidic Salt Form: The starting material is a hydrochloride salt, meaning the pyridine nitrogen is protonated. This makes the molecule more electron-deficient and may deactivate the chloroethyl group towards SN2 reactions.[1] It is crucial to add a base to neutralize the salt and free the pyridine base.
-
Insufficient Basicity: At least one equivalent of a non-nucleophilic base is required to neutralize the hydrochloride.[1] For reactions involving nucleophiles that are also salts (e.g., amine hydrochlorides), additional base is necessary. A common strategy is to use 1.5 to 2.0 equivalents of a base like anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[3]
-
Inappropriate Solvent: As mentioned in Q1, using a protic solvent can hinder the reaction by solvating the nucleophile. Switching to a polar aprotic solvent like DMF or acetonitrile can significantly improve the reaction rate.[1]
-
Low Temperature: Many nucleophilic substitution reactions with this substrate require heating to overcome the activation energy. Consider increasing the temperature in increments of 10-20 °C while monitoring for decomposition.[1]
Q3: I am observing multiple products in my reaction. What are the common side reactions?
A3: The formation of multiple products often arises from the reactivity of the starting materials and products. Common side reactions include:
-
Over-alkylation: If the nucleophile is a primary or secondary amine, the product of the initial reaction is a secondary or tertiary amine, respectively. This product can still be nucleophilic and may react with another molecule of this compound, leading to a mixture of products.[4][5] Using a large excess of the starting amine can help minimize this.
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as high temperatures or with very strong nucleophiles, substitution can occur on the pyridine ring itself, though this is generally less favorable than substitution at the chloroethyl group.[1][6]
-
Elimination: Strong, sterically hindered bases can promote the elimination of HCl to form 2-vinylpyridine.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Neutralization of HCl Salt | Add at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) and stir for 15-30 minutes before monitoring the reaction.[1][3] | The hydrochloride salt is less reactive. The base frees the pyridine nitrogen, making the substrate more amenable to substitution. |
| Use of Protic Solvent | Switch from a protic solvent (e.g., ethanol, water) to a polar aprotic solvent (e.g., acetonitrile, DMF, DMSO).[1] | Protic solvents form hydrogen bonds with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows the reaction. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required.[1] | For the reaction to proceed, the reactants must be in the same phase. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Monitor for potential product or starting material decomposition by TLC or LC-MS.[1] | Many SN2 reactions have a significant energy barrier and require thermal energy to proceed at a practical rate. |
| Weak Nucleophile | If using a neutral nucleophile like an amine, consider pre-treating it with a strong, non-nucleophilic base (e.g., NaH) to deprotonate it and increase its nucleophilicity.[1] | A more potent nucleophile will react more readily with the electrophilic carbon of the chloroethyl group. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step | Explanation |
| Over-alkylation of Amine Nucleophile | Use a large excess of the amine nucleophile relative to the this compound. | This increases the probability that the electrophile will react with the starting amine rather than the more substituted (and often more nucleophilic) product amine.[5] |
| Competing SNAr Reaction | Use milder reaction conditions. Lower the temperature and avoid using overly strong nucleophiles.[1] | High temperatures can provide the necessary activation energy for the less favorable nucleophilic attack on the pyridine ring. |
| Product Decomposition | Run the reaction at the lowest effective temperature and monitor for byproduct formation. Ensure the workup procedure is not too harsh. | High temperatures or extreme pH during workup can lead to degradation of the desired product. |
Data Presentation: Solvent Selection Guide
The choice of solvent significantly impacts the outcome of SN2 reactions with this compound. The following table summarizes the properties of common solvents and their suitability.
| Solvent | Type | Dielectric Constant (ε) | Suitability for SN2 | Comments |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent | Good for a wide range of nucleophiles; easy to remove under vacuum.[1][7] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point allows for higher reaction temperatures; excellent solvating power.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent | Very high boiling point and strong solvating power; can be difficult to remove.[1][8] |
| Acetone | Polar Aprotic | 20.7 | Good | Lower boiling point may limit reaction temperature. |
| Ethanol (EtOH) | Polar Protic | 24.5 | Poor | Can solvate the nucleophile, reducing its reactivity, and may act as a competing nucleophile.[1] |
| Water (H₂O) | Polar Protic | 80.1 | Poor | Generally unsuitable for SN2 reactions due to strong nucleophile solvation and potential for hydrolysis.[1] |
| Toluene | Nonpolar | 2.4 | Poor | Generally poor solubility for the hydrochloride salt and many nucleophiles. |
| Dichloromethane (DCM) | Nonpolar | 9.1 | Variable | Can be used in some cases, but may react with pyridine derivatives under certain conditions.[9][10] |
Experimental Protocols
General Protocol for N-Alkylation of an Amine with this compound Hydrochloride
This protocol describes a general procedure for the nucleophilic substitution reaction between an amine and this compound hydrochloride. Optimization may be required for specific amines.
Materials:
-
This compound hydrochloride (1.0 equivalent)
-
Amine nucleophile (1.1–1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add a suitable volume of anhydrous acetonitrile (e.g., 10 mL per mmol of the limiting reagent).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours depending on the amine's reactivity.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid potassium carbonate and any salts formed.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Visualizations
Caption: A logical workflow for troubleshooting low conversion in reactions.
Caption: Decision guide for selecting an appropriate reaction solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 2-(2-Chloroethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(2-Chloroethyl)pyridine. Given the absence of a standardized, dedicated method for this specific analyte in publicly available literature, this document outlines adaptable starting points based on established methods for structurally similar pyridine derivatives. The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering orthogonal approaches to quantification.
The information presented herein is intended to serve as a framework for method development and validation in accordance with ICH guidelines. All experimental protocols are generalized and will require optimization and validation for the specific matrix and instrumentation used.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, expected concentration range, and available instrumentation. Both GC and HPLC offer robust and reliable approaches.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis Spectrophotometer (UV), Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Advantages | - High resolution and sensitivity, especially with MS detectors.[1] - Well-suited for volatile compounds like pyridine derivatives.[2] | - Versatile for a wide range of compounds, including less volatile and thermally labile ones.[2] - LC-MS offers high sensitivity and specificity.[3] |
| Considerations | - Potential for peak tailing with polar, basic compounds like pyridines on non-polar columns.[4] - Derivatization may be required for non-volatile impurities. | - Peak shape can be affected by interactions with residual silanols on silica-based columns.[5] - Method development may be needed to achieve separation from polar impurities.[5] |
| Typical Application | Ideal for purity testing, residual solvent analysis, and quantification of the main component and volatile impurities. | Suitable for purity and impurity profiling, stability studies, and quantification in various sample matrices. |
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the analytical methods described. These values are based on published data for similar pyridine derivatives and should be considered as expected ranges. Specific validation is required to establish performance for this compound.
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/mL | 0.3 - 1.5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 105% |
| Precision (% RSD) | < 2% | < 2% |
Experimental Protocols
Below are detailed, generalized protocols for the proposed analytical methods. These should be adapted and optimized during method development.
Gas Chromatography (GC) Method
Objective: To quantify this compound using GC with either Flame Ionization Detection (FID) for routine analysis or Mass Spectrometry (MS) for higher specificity and sensitivity.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and an FID or MS detector.
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature:
-
FID: 280 °C.
-
MS Transfer Line: 280 °C.
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a final concentration within the calibration range.
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
If using MS, confirm the peak identity by its mass spectrum.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound using reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV/DAD detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B.
-
5-20 min: 10% to 90% B.
-
20-25 min: 90% B.
-
25.1-30 min: 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm (determine the λmax of this compound for optimal sensitivity).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the diluent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Visualizations
Experimental Workflows
Caption: A typical experimental workflow for GC analysis.
Caption: A typical experimental workflow for HPLC analysis.
Method Selection Logic
Caption: Logic diagram for selecting an analytical method.
References
Comparative Purity Analysis of 2-(2-Chloroethyl)pyridine: A Guide to HPLC and LC/MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) for the purity analysis of 2-(2-Chloroethyl)pyridine. This key pharmaceutical intermediate's purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data in a structured format, and includes workflow visualizations to assist researchers in selecting the most suitable analytical method for their needs.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the impurity profile of the final drug product. A common synthetic route to this compound involves the chlorination of 2-(pyridin-2-yl)ethanol. This process can introduce several potential impurities, including unreacted starting material, by-products from side reactions, and degradation products.
Potential Impurities:
-
Process-Related Impurities:
-
2-(Pyridin-2-yl)ethanol: Unreacted starting material.
-
Isomeric Pyridine Derivatives: Impurities arising from the starting materials.
-
Over-chlorinated species: Though less likely on the ethyl chain, it remains a possibility.
-
-
Degradation Products:
-
2-(Pyridin-2-yl)ethanol: Formed via hydrolysis of the chloro group.
-
Given the potential for these impurities, robust analytical methods are essential to ensure the quality of this compound.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for purity assessment due to its robustness and ability to quantify impurities. Liquid Chromatography coupled with tandem Mass Spectrometry (LC/MS/MS) offers superior sensitivity and selectivity, making it ideal for detecting and identifying trace-level impurities, particularly those that may be genotoxic.
| Feature | HPLC with UV Detection | LC/MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio, allowing for structural elucidation. |
| Sensitivity | Moderate (ppm levels). | High to Very High (ppb to ppt levels).[1] |
| Selectivity | Good, but co-eluting impurities with similar UV spectra can be challenging to resolve. | Excellent, can distinguish between compounds with the same retention time but different mass-to-charge ratios. |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight and fragmentation information for structural confirmation. |
| Quantitation | Highly quantitative with proper calibration. | Highly quantitative, especially with the use of isotopically labeled internal standards. |
| Instrumentation | Widely available and relatively low cost. | More complex and higher cost. |
| Ideal For | Routine purity checks, assay determination, and quantification of known impurities. | Trace-level impurity identification and quantification, genotoxic impurity analysis, and forced degradation studies. |
Experimental Protocols
HPLC-UV Method for Purity Determination
This method is designed for the routine purity analysis of this compound and the quantification of its primary impurities.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks. For quantification of specific impurities, calibration curves should be prepared using certified reference standards.
LC/MS/MS Method for Trace Impurity Analysis
This method is ideal for the sensitive and selective detection and quantification of trace-level impurities, including potential genotoxic impurities. A similar methodology has been successfully applied to other pyridine derivatives.[1]
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
2-(Pyridin-2-yl)ethanol: Precursor ion (m/z) -> Product ion (m/z) (Specific MRM transitions need to be optimized by infusing the individual compounds into the mass spectrometer.)
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a final concentration of approximately 0.1 mg/mL.
Data Analysis: Quantification is achieved by creating calibration curves for each impurity using their respective reference standards. The limit of detection (LOD) and limit of quantitation (LOQ) should be determined according to ICH guidelines.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative. A GC-MS spectrum for this compound is available, indicating its suitability for this technique. GC-MS offers excellent separation efficiency for volatile compounds and provides definitive identification based on mass spectra.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and LC/MS/MS analyses.
Caption: HPLC-UV analysis workflow for this compound purity.
Caption: LC/MS/MS analysis workflow for trace impurities in this compound.
Conclusion
Both HPLC-UV and LC/MS/MS are valuable techniques for assessing the purity of this compound. The choice of method depends on the specific requirements of the analysis. For routine quality control and quantification of known impurities at levels above 0.1%, HPLC-UV is a reliable and cost-effective choice. For the identification and quantification of trace-level and potentially genotoxic impurities, the superior sensitivity and selectivity of LC/MS/MS are indispensable. A comprehensive purity analysis may involve the use of HPLC-UV for the main component and known impurities, complemented by LC/MS/MS for trace-level and unknown impurities. Furthermore, GC-MS presents a viable alternative for the analysis of volatile and semi-volatile impurities.
References
A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(2-Chloroethyl)pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric (2-chloroethyl)pyridines are versatile building blocks in medicinal chemistry and materials science. Their utility is intrinsically linked to the reactivity of the chloroethyl side chain, which is significantly influenced by the position of the nitrogen atom within the pyridine ring. This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-(2-chloroethyl)pyridine, supported by established principles of organic chemistry and experimental observations from analogous systems.
Executive Summary
The reactivity of the (2-chloroethyl)pyridine isomers in nucleophilic substitution reactions is dictated by a combination of inductive effects, resonance effects, and, most notably, neighboring group participation (NGP) by the pyridine nitrogen. The general order of reactivity is:
2-(2-Chloroethyl)pyridine > 4-(2-Chloroethyl)pyridine > 3-(2-Chloroethyl)pyridine
The exceptional reactivity of the 2-isomer is attributed to anchimeric assistance from the adjacent nitrogen atom, leading to the formation of a highly reactive aziridinium intermediate. The 4-isomer is more reactive than the 3-isomer due to the stronger electron-withdrawing resonance effect at the para position, which enhances the electrophilicity of the carbon bearing the chlorine atom.
Comparative Reactivity Data
| Isomer | Key Reactivity Factor | Expected Reaction Mechanism | Relative Reaction Rate |
| This compound | Neighboring Group Participation (NGP) | SN1-like with anchimeric assistance | Very Fast |
| 4-(2-Chloroethyl)pyridine | Inductive and Resonance Effects (-I, -M) | SN1/SN2 | Moderate |
| 3-(2-Chloroethyl)pyridine | Inductive Effect (-I) | SN1/SN2 | Slow |
Mechanistic Insights and Experimental Observations
This compound: The Power of Neighboring Group Participation
The reactivity of this compound is dominated by the neighboring group participation of the pyridine nitrogen atom.[1][2][3] In a manner analogous to nitrogen mustards, the nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ion intermediate.[1] This process, also known as anchimeric assistance, significantly accelerates the rate of reaction compared to a simple primary alkyl halide.[2] The subsequent attack by an external nucleophile occurs at one of the carbons of the aziridinium ring, leading to the ring-opened product.
Experimental Workflow for Investigating Neighboring Group Participation:
Caption: Experimental workflow to confirm NGP in this compound.
The formation of the aziridinium intermediate dictates the stereochemical outcome of the reaction. Because the external nucleophile attacks the already formed intermediate, the overall process results in retention of configuration if the starting material is chiral.
Signaling Pathway for Nucleophilic Substitution via NGP:
Caption: Reaction pathway for this compound involving NGP.
4-(2-Chloroethyl)pyridine: Reactivity Enhanced by Electronic Withdrawal
In the case of 4-(2-chloroethyl)pyridine, the nitrogen atom is too distant to participate directly in the displacement of the chloride ion. The reactivity is therefore governed by the electronic effects of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and resonance (-M) effect. This withdrawal of electron density extends to the ethyl side chain, making the carbon atom bonded to the chlorine more electrophilic and thus more susceptible to nucleophilic attack. The reaction will typically proceed through a standard SN1 or SN2 mechanism, depending on the solvent, nucleophile, and temperature.[4] The stability of a potential carbocation intermediate would be enhanced by the resonance delocalization of the positive charge onto the pyridine ring.
3-(2-Chloroethyl)pyridine: The Least Reactive Isomer
Similar to the 4-isomer, neighboring group participation is not a factor in the reactivity of 3-(2-chloroethyl)pyridine. The key difference lies in the electronic influence of the pyridine nitrogen from the meta position. At the 3-position, the electron-withdrawing effect is primarily inductive (-I), as the resonance effect does not extend to this position.[5][6] Since the inductive effect diminishes with distance, its impact on the chloroethyl side chain is weaker compared to the combined inductive and resonance effects seen in the 4-isomer. Consequently, the carbon-chlorine bond is less polarized, and the transition states for both SN1 and SN2 reactions are higher in energy, resulting in a slower reaction rate.
Experimental Protocols
General Protocol for Comparative Solvolysis (Illustrative):
A standardized method to experimentally determine the relative reactivity would involve a solvolysis reaction in a polar protic solvent, such as aqueous ethanol.
-
Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of 2-, 3-, and 4-(2-chloroethyl)pyridine hydrochloride in 80% aqueous ethanol. The hydrochloride salt is often used for better solubility and stability. A non-nucleophilic base (e.g., sodium bicarbonate) can be added to neutralize the HCl as it is formed.
-
Reaction Conditions: Maintain the reaction mixtures at a constant temperature (e.g., 50 °C) in a thermostated water bath.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from each reaction mixture. The progress of the reaction can be monitored by:
-
Titration: Quench the reaction in cold acetone and titrate the liberated chloride ions with a standardized silver nitrate solution using a suitable indicator (e.g., potassium chromate).
-
Conductivity: Monitor the increase in conductivity of the solution as the ionic products are formed.
-
HPLC/GC: Monitor the disappearance of the starting material and the appearance of the product.
-
-
Data Analysis: Plot the concentration of the reactant versus time to determine the order of the reaction and calculate the rate constants (k) for each isomer. A comparison of these rate constants will provide a quantitative measure of their relative reactivity.
Conclusion
The positional isomerism of the nitrogen atom in the pyridine ring has a profound impact on the reactivity of the chloroethyl side chain. The 2-isomer stands out due to the powerful anchimeric assistance of the nitrogen, leading to rapid nucleophilic substitution via an aziridinium intermediate. The 4-isomer is moderately reactive, with its reactivity enhanced by the electron-withdrawing nature of the pyridine ring. The 3-isomer is the least reactive, as the electronic effects of the nitrogen are weakest at the meta position. A thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 4. ukessays.com [ukessays.com]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. quora.com [quora.com]
A Comparative Guide to Alternative Reagents for 2-(2-Pyridyl)ethylation Reactions
For researchers engaged in the synthesis of pharmaceutical intermediates and other fine chemicals, the introduction of a 2-(2-pyridyl)ethyl moiety is a common and crucial step. Historically, 2-(2-chloroethyl)pyridine has been a widely utilized reagent for this transformation. However, its moderate reactivity and potential for side reactions have prompted the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound for alkylation reactions, offering experimental data and protocols to assist in reagent selection for specific synthetic needs.
Executive Summary
This guide evaluates three primary alternatives to this compound for the introduction of the 2-(2-pyridyl)ethyl group: 2-(2-bromoethyl)pyridine, 2-vinylpyridine, and activated pyridine N-oxides. The comparison focuses on reactivity, reaction mechanisms, typical yields, and substrate scope.
-
2-(2-Bromoethyl)pyridine offers higher reactivity due to the better leaving group ability of bromide compared to chloride, often leading to shorter reaction times and higher yields under similar conditions.
-
2-Vinylpyridine provides an alternative pathway through aza-Michael addition, which can be highly efficient, particularly with amine nucleophiles, and avoids the generation of halide byproducts.
-
Pyridine N-oxides represent a regioselective approach where activation of the N-oxide allows for nucleophilic attack at the C2 or C4 position, followed by a reduction step. This method offers a different strategic approach to constructing 2-substituted pyridines.
The choice of reagent will ultimately depend on the specific nucleophile, desired reaction conditions, and overall synthetic strategy.
Comparative Analysis of Alkylating Agents
The following table summarizes the key characteristics and performance of this compound and its alternatives in N-alkylation reactions.
| Reagent | Reaction Type | Typical Nucleophiles | Key Advantages | Key Disadvantages | Typical Yields |
| This compound | Nucleophilic Substitution | Amines, Anilines, Thiols | Commercially available, relatively low cost. | Lower reactivity, may require harsh conditions, potential for side reactions. | Moderate to Good |
| 2-(2-Bromoethyl)pyridine | Nucleophilic Substitution | Amines, Anilines, Thiols | Higher reactivity than the chloro-analogue, milder reaction conditions. | Higher cost, may be less stable. | Good to Excellent |
| 2-Vinylpyridine | Aza-Michael Addition | Primary and Secondary Amines | High atom economy, mild reaction conditions, no halide byproduct. | Limited to nucleophiles suitable for Michael addition, potential for polymerization. | Good to Excellent |
| Pyridine N-oxide | Nucleophilic Addition to Activated Ring | Amines, Carbanions | High regioselectivity (C2 or C4), versatile for various substitutions. | Requires an activation step and a subsequent reduction step, multi-step process. | Good |
Experimental Protocols
Protocol 1: N-Alkylation using 2-(2-Bromoethyl)pyridine Hydrobromide
This protocol describes a general procedure for the N-alkylation of an amine using 2-(2-bromoethyl)pyridine hydrobromide.
Materials:
-
Amine (1.0 eq)
-
2-(2-Bromoethyl)pyridine hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the amine in anhydrous DMF, add potassium carbonate.
-
Add 2-(2-bromoethyl)pyridine hydrobromide to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Aza-Michael Addition of an Amine to 2-Vinylpyridine
This protocol outlines the addition of an amine to 2-vinylpyridine.
Materials:
-
Amine (1.0 eq)
-
2-Vinylpyridine (1.2 eq)
-
Hexafluoroisopropanol (HFIP) as solvent
Procedure:
-
Dissolve the amine in HFIP.
-
Add 2-vinylpyridine to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[2]
Protocol 3: Synthesis of 2-Aminopyridines from Pyridine N-Oxides
This protocol describes a one-pot, two-step synthesis of a 2-aminopyridine from a pyridine N-oxide.[3][4]
Materials:
-
Pyridine N-oxide (1.0 eq)
-
Benzyl isocyanide (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 eq)
-
Acetonitrile (MeCN) / N,N-Dimethylformamide (DMF) (3:1)
Procedure:
-
In a microwave reaction tube, mix the pyridine N-oxide, benzyl isocyanide, and TMSOTf in the MeCN/DMF solvent mixture.
-
Stir the contents and irradiate in a microwave reactor at 150 °C for 15 minutes.[3]
-
After cooling, the resulting N-formylaminopyridine intermediate can be hydrolyzed in situ by adding aqueous acid or base to yield the desired 2-aminopyridine.
-
Work-up and purification are performed using standard extraction and chromatographic techniques.
Visualizing the Reagent Selection Workflow and a Relevant Biological Pathway
The following diagrams illustrate the decision-making process for selecting an appropriate alkylating agent and a representative signaling pathway where the synthesized molecules may have therapeutic relevance.
Caption: Workflow for selecting an alternative to this compound.
Many nitrogen-containing heterocyclic compounds, including those with a pyridine moiety, are investigated for their potential as inhibitors of various protein kinases. One such kinase implicated in neurodegenerative diseases like Alzheimer's is Glycogen Synthase Kinase-3 Beta (GSK-3β).[5] The diagram below illustrates a simplified representation of the GSK-3β signaling pathway.
Caption: Simplified GSK-3β signaling pathway and a potential point of inhibition.
Conclusion
While this compound remains a viable reagent for introducing the 2-(2-pyridyl)ethyl group, several effective alternatives offer distinct advantages. For enhanced reactivity, 2-(2-bromoethyl)pyridine is a superior choice. When working with amine nucleophiles under mild conditions, 2-vinylpyridine presents a highly efficient, atom-economical option. For syntheses where regioselectivity is paramount, the use of activated pyridine N-oxides provides a powerful, albeit more complex, strategy. The selection of the optimal reagent should be guided by the specific requirements of the synthetic target, including the nature of the nucleophile, desired reaction conditions, and economic considerations. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(2-Chloroethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2-chloroethyl)pyridine and its derivatives is a critical step in the development of various pharmaceutical compounds and research chemicals. The reactivity of the chloroethyl group allows for further functionalization, making it a valuable intermediate. This guide provides a comparative analysis of common synthetic protocols for obtaining this compound, focusing on a two-step approach starting from readily available 2-methylpyridine. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid researchers in selecting and optimizing their synthetic strategies.
Comparison of Synthetic Protocols
The most prevalent and practical approach to synthesizing this compound involves a two-step process:
-
Hydroxymethylation of 2-Methylpyridine: This step introduces a hydroxymethyl group at the 2-position of the pyridine ring through a condensation reaction with formaldehyde or its polymer, paraformaldehyde.
-
Chlorination of 2-(pyridin-2-yl)ethan-1-ol: The resulting alcohol is then converted to the desired chloroethyl derivative using a suitable chlorinating agent.
Below is a comparison of different conditions reported for these two key steps.
Table 1: Comparison of Synthesis Protocols for 2-(pyridin-2-yl)ethan-1-ol
| Protocol | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2-Methylpyridine | Paraformaldehyde | Acetic Acid | - | 100 | 30 | High (not specified) |
| 2 | 2-Methylpyridine | Paraformaldehyde | Benzoic Acid | - | 90-180 | 10-30 | 84-94.85 |
| 3 | 2-Methylpyridine | Paraformaldehyde | Chloroacetic Acid | - | 90-180 | 10-30 | High (not specified) |
| 4 | 2-Methylpyridine | Formaldehyde (aq) | NaOH or KOH | - | 160 | 1 | Not specified |
| 5 | 2-Methylpyridine | Formaldehyde | Organic Base* | Water | 200-230 | Not specified | Not specified |
*Organic bases include triethylene diamine, hexamethylenediamine, tetramethylguanidine, 1,8-diazabicycloundec-7-ene, and 1,5,7-triazabicyclo[4.4.0]dec-5-ene.
Table 2: Comparison of Chlorination Protocols for Alcohols
| Protocol | Starting Material | Chlorinating Agent | Solvent | Temperature | Reaction Time | Notes |
| A | 2-(Pyridin-2-yl)ethan-1-ol | Thionyl Chloride (SOCl₂) | Pyridine | Reflux | Not specified | Common method for converting alcohols to alkyl chlorides. |
| B | 2-(Pyridin-2-yl)ethan-1-ol | Thionyl Chloride (SOCl₂) | Toluene | Reflux | 1-3 h | Triphenylphosphine oxide can be used as a catalyst. |
| C | 2-(Pyridin-2-yl)ethan-1-ol | Thionyl Chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | Not specified | Catalytic DMF may be required for less reactive alcohols. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound hydrochloride, adapted from established methods for analogous compounds.
Step 1: Synthesis of 2-(pyridin-2-yl)ethan-1-ol
This protocol is based on the acid-catalyzed condensation of 2-methylpyridine with paraformaldehyde.
Materials:
-
2-Methylpyridine (2-picoline)
-
Paraformaldehyde
-
Benzoic acid (catalyst)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpyridine, paraformaldehyde, and a catalytic amount of benzoic acid. The molar ratio of 2-methylpyridine to paraformaldehyde is typically high to favor the mono-hydroxymethylated product.
-
Heat the reaction mixture to a temperature between 150-180°C and maintain vigorous stirring for 10-20 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude 2-(pyridin-2-yl)ethan-1-ol.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of this compound Hydrochloride
This protocol describes the chlorination of 2-(pyridin-2-yl)ethan-1-ol using thionyl chloride.
Materials:
-
2-(Pyridin-2-yl)ethan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (solvent and acid scavenger)
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, dissolve 2-(pyridin-2-yl)ethan-1-ol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of water or a saturated sodium bicarbonate solution.
-
Concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the hydrochloride salt by adding anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound derivatives.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
comparing the efficacy of different catalysts for 2-(2-Chloroethyl)pyridine reactions
For researchers, scientists, and drug development professionals, selecting the optimal catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative analysis of the efficacy of different catalysts in reactions involving 2-(2-Chloroethyl)pyridine, with a primary focus on its dehydrochlorination to the valuable monomer, 2-vinylpyridine.
Comparison of Catalytic Systems
The dehydrochlorination of this compound is a key transformation, and its efficiency is highly dependent on the catalytic system employed. This section compares the performance of common catalysts for this reaction.
| Catalyst Type | Catalyst/Reagent | Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity (%) | Catalyst Loading |
| Base Catalysis | Sodium Hydroxide (NaOH) | 2-(2-Hydroxyethyl)pyridine | 2-Vinylpyridine | Water | 90 | 5 hours | >98.5 (purity) | Not Specified | Stoichiometric |
| Potassium Hydroxide (KOH) | 2-(2-Hydroxyethyl)pyridine | 2-Vinylpyridine | Not Specified | 160-190 | 5-30 min | 75-86 | Not Specified | Stoichiometric | |
| Quinuclidine | This compound | 2-Vinylpyridine | Acetonitrile | 25 | Not Specified | Rate constant: 6.2 x 10⁻⁶ M⁻¹s⁻¹ | Not Specified | Catalytic | |
| Phase-Transfer Catalysis | Tetrabutylammonium Bromide (TBAB) | General β-chlorohydrins | Epoxides | Biphasic (e.g., Water/Organic) | Room Temp - 40 | Minutes to hours | High | High | Catalytic (e.g., 2-10 mol%) |
| Organometallic Catalysis | trans-bis[this compound]palladium chloride | This compound | 2-Vinylpyridine | Acetonitrile | 25 | Not Specified | Rate constant: ~6.5 x 10⁻³ M⁻¹s⁻¹ | Not Specified | Stoichiometric complex |
Reaction Pathway and Experimental Workflow
The primary reaction discussed is the elimination of HCl from this compound to form 2-vinylpyridine. This can be achieved through different catalytic routes.
Caption: General reaction pathways for the catalytic dehydrochlorination of this compound.
A general experimental workflow for a catalytic reaction of this compound is outlined below.
Caption: A typical experimental workflow for the catalytic conversion of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Base-Catalyzed Dehydrochlorination (General Procedure)
This protocol is based on analogous base-catalyzed elimination reactions.
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe is charged with this compound and a suitable solvent (e.g., ethanol or water).
-
Reagent Addition: A solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.1 to 2.0 equivalents), in the same solvent is added dropwise to the stirred solution of the substrate.
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from room temperature to the reflux temperature of the solvent (e.g., 90°C for aqueous NaOH) and stirred for a period of 1 to 5 hours.
-
Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated from the filtrate, and the crude product is purified by vacuum distillation to afford 2-vinylpyridine.
Phase-Transfer Catalyzed Dehydrochlorination (General Procedure)
This protocol is based on general procedures for phase-transfer catalyzed eliminations.[1]
-
Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound, an organic solvent (e.g., toluene or dichloromethane), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, typically 2-10 mol%).
-
Reagent Addition: An aqueous solution of a strong base, typically 50% (w/w) sodium hydroxide, is added to the vigorously stirred organic phase.
-
Reaction Conditions: The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to 40°C for several hours.
-
Monitoring: The reaction is monitored by TLC or GC analysis of the organic phase.
-
Work-up: After the reaction is complete, the two phases are separated. The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate and filtered.
-
Purification: The solvent is removed in vacuo, and the resulting crude 2-vinylpyridine is purified by vacuum distillation.
Palladium-Catalyzed Dehydrochlorination (Specific Example)
This protocol is based on the study of the elimination reaction from a pre-formed palladium complex.
-
Complex Synthesis: The catalyst, trans-bis[this compound]palladium chloride, is synthesized separately by reacting this compound with a palladium(II) salt.
-
Reactor Setup: A reaction vessel is charged with a solution of the palladium complex in acetonitrile.
-
Reagent Addition: A solution of a base, such as quinuclidine, in acetonitrile is added to the solution of the palladium complex.
-
Reaction Conditions: The reaction is carried out at a constant temperature, for example, 25°C.
-
Monitoring: The formation of 2-vinylpyridine is monitored spectrophotometrically or by high-performance liquid chromatography (HPLC).
-
Analysis: The rate of the reaction is determined by following the change in absorbance or the concentration of the product over time. Due to the nature of this experiment focusing on reaction kinetics, a preparative scale work-up and purification is not typically performed.
References
A Spectroscopic Comparison of 2-(2-Chloroethyl)pyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2-(2-Chloroethyl)pyridine and two of its key derivatives: 2-(2-hydroxyethyl)pyridine and 2-vinylpyridine. Understanding the distinct spectral characteristics of these compounds is crucial for their identification, purity assessment, and the elucidation of their chemical transformations in various research and development settings. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers a foundational dataset for professionals in medicinal chemistry, materials science, and organic synthesis.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, 2-(2-hydroxyethyl)pyridine, and 2-vinylpyridine.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No complete, verified dataset readily available in searched public domain resources. | No complete, verified dataset readily available in searched public domain resources. |
| 2-(2-hydroxyethyl)pyridine [1] | Pyridine Ring: 8.49 (d), 7.65 (t), 7.34 (d), 7.17 (t) Ethyl Chain: 4.85 (t, -CH₂-), 4.75 (t, -CH₂-), 5.4 (s, -OH) | Pyridine Ring: 161.9, 149.2, 136.6, 123.5, 121.5 Ethyl Chain: 61.2 (-CH₂-OH), 40.8 (Py-CH₂-) |
| 2-vinylpyridine [2][3][4] | Pyridine Ring: 8.47 (d), 7.48 (t), 7.17 (d), 7.00 (t) Vinyl Group: 6.71 (dd), 6.21 (d), 5.37 (d) | Pyridine Ring: 155.8, 149.5, 136.4, 123.0, 120.9 Vinyl Group: 136.9 (-CH=), 119.8 (=CH₂) |
Table 2: Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) | UV-Vis (λmax, nm) |
| This compound | C-H (aromatic), C=N, C=C, C-Cl | Molecular Ion [M]⁺: 141.03[5] | Not available |
| 2-(2-hydroxyethyl)pyridine [5][6] | O-H (broad), C-H (aromatic & aliphatic), C=N, C=C, C-O | Molecular Ion [M]⁺: 123.07, Base Peak: 106.07 | Not available |
| 2-vinylpyridine [7][8] | C-H (aromatic & vinyl), C=N, C=C (vinyl & aromatic) | Molecular Ion [M]⁺: 105.14, Base Peak: 104.13 | Not available |
Experimental Protocols
The data presented in this guide is based on standard spectroscopic techniques. The following are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and automatically subtracted from the sample spectrum. The data is presented in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
-
GC Conditions: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, with a final hold for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The mass spectrometer was operated in EI mode at 70 eV. The mass range scanned was typically from m/z 40 to 400.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁵ M) was prepared in a UV-transparent solvent, such as ethanol or cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The spectrum was recorded from 200 to 400 nm. A baseline was first recorded with the cuvette containing only the solvent. The sample solution was then placed in the sample beam path, and the absorbance was measured. The wavelength of maximum absorption (λmax) is reported in nanometers (nm).
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: General workflow for spectroscopic comparison.
References
- 1. 2-(2-Hydroxyethyl)pyridine(103-74-2) 1H NMR spectrum [chemicalbook.com]
- 2. Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The | Chegg.com [chegg.com]
- 3. 2-Vinylpyridine(100-69-6) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Vinylpyridine(100-69-6) 1H NMR [m.chemicalbook.com]
- 5. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Hydroxyethyl)pyridine, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. 2-Vinylpyridine(100-69-6) IR Spectrum [chemicalbook.com]
- 8. Pyridine, 2-ethenyl- [webbook.nist.gov]
Comparative Biological Activity of Substituted Pyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic activity of a series of novel pyridine derivatives. The information is compiled from recent studies and is intended to aid researchers in understanding the structure-activity relationships (SAR) of this class of compounds and to provide detailed experimental protocols for assessing their biological activity. Pyridine and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules, demonstrating a wide range of therapeutic properties including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3]
Cytotoxicity Comparison of 2-imino-1,2-dihydropyridine-3-carbonitrile Analogs
The following table summarizes the in vitro cytotoxic activity of a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile analogs against the human colon adenocarcinoma cell line (HT-29). The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher cytotoxic activity. The variation in substituents on the phenyl rings at positions 4 and 6 of the pyridine core allows for a clear structure-activity relationship analysis.[4]
| Compound ID | R1 (at position 4) | R2 (at position 6) | IC50 (µM) against HT-29 cells |
| Ia | 2-ethoxyphenyl | 4-methoxyphenyl | > 100 |
| Ib | 2-ethoxyphenyl | 4-chlorophenyl | 10 |
| Ic | 2-ethoxyphenyl | 4-fluorophenyl | 20 |
| Id | 2-ethoxyphenyl | 4-bromophenyl | 5 |
| Ie | 2-ethoxyphenyl | 2,4-dichlorophenyl | 10 |
| If | 2-ethoxyphenyl | 3-bromophenyl | 15 |
| Ig | 2-ethoxyphenyl | 3-nitrophenyl | 25 |
| Ih | 2-ethoxyphenyl | 1,3-benzodioxol-5-yl | 5 |
| Ii | 2-ethoxyphenyl | 4-methylphenyl | > 100 |
| Ij | 2-ethoxyphenyl | phenyl | 80 |
Experimental Protocols
The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.[5][6]
MTT Cytotoxicity Assay
1. Cell Plating:
-
Harvest cancer cells (e.g., HT-29) from culture and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Make serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubate the plates for an additional 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2 to 4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams visualize a relevant signaling pathway that can be targeted by anticancer agents and the general workflow of the cytotoxicity assay described above.
Caption: Simplified PIM-1 kinase signaling pathway.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular modeling of novel series of pyridine derivatives as anticancer, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
alternatives to pyridine as a solvent in reactions involving acid chlorides
A Researcher's Guide to Pyridine Alternatives in Acid Chloride Reactions
Published: December 24, 2025
For decades, pyridine has been a staple in organic synthesis, serving as a solvent and base in reactions involving acid chlorides, such as acylations and esterifications. Its role is twofold: to neutralize the hydrochloric acid byproduct and, in many cases, to act as a nucleophilic catalyst to accelerate the reaction.[1][2] However, its pungent odor, toxicity, and difficulty in removal during workup have driven chemists to seek more benign and efficient alternatives.
This guide provides a comprehensive comparison of common alternatives to pyridine, evaluating their performance based on basicity, nucleophilicity, steric hindrance, and catalytic activity. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Performance Comparison of Pyridine and Its Alternatives
The choice of a base or catalyst in reactions with acid chlorides significantly impacts reaction rates, yields, and chemoselectivity. The ideal alternative often depends on the steric and electronic properties of the substrate. The following table summarizes the key characteristics of pyridine and its most common replacements.
| Reagent/System | pKa of Conjugate Acid | Key Advantages | Key Disadvantages | Primary Role(s) |
| Pyridine | ~5.25 | Well-established, acts as both base and catalyst. | Noxious odor, toxic, can be difficult to remove. | Base, Catalyst, Solvent |
| Triethylamine (TEA) | ~10.75 | Stronger base than pyridine, inexpensive, easily removed.[3][4] | Not an effective nucleophilic catalyst; can cause ketene formation with some acid chlorides.[5] | Base |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Highly sterically hindered, making it non-nucleophilic.[6] Good for sensitive substrates. | More expensive than TEA. | Non-nucleophilic Base |
| 2,6-Lutidine | ~6.7 | Sterically hindered and non-nucleophilic, preventing it from competing with the primary nucleophile.[7] | Weaker base than TEA or DIPEA.[8] | Non-nucleophilic Base |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Exceptionally potent nucleophilic catalyst (up to 10,000x faster than pyridine).[9][10] | Highly toxic; used in catalytic amounts, not as a solvent or stoichiometric base.[10] | Nucleophilic Catalyst |
| N-Methylimidazole (NMIM) | ~7.0 | Superior nucleophilic catalyst to pyridine (~400x more effective).[11][12] Less toxic than DMAP. | More expensive than pyridine or TEA. | Nucleophilic Catalyst |
| Proton Sponge | ~12.1 | Very strong base but extremely non-nucleophilic due to steric effects.[13] | High cost, can be difficult to remove. | Non-nucleophilic Base |
| Ionic Liquids | Variable | Act as both solvent and catalyst; recyclable ("green" alternative).[14][15] | Can be expensive; substrate solubility may be an issue. | Solvent, Catalyst |
| Solvent-Free | N/A | Environmentally friendly ("greenest" option), simplified workup.[16] | May require elevated temperatures; not suitable for all substrates.[16] | Reaction Medium |
Mechanistic Insights and Selection Logic
The effectiveness of a pyridine alternative is rooted in its mechanism of action. While simple tertiary amines like TEA act solely as acid scavengers, nucleophilic catalysts like DMAP and NMIM actively participate in the reaction to form a highly reactive intermediate.
General Acylation Mechanism
An acid chloride reacts with a nucleophile (e.g., an alcohol) to form an ester. A base is required to neutralize the HCl generated.
Caption: General workflow for base-mediated acylation.
Nucleophilic Catalysis: Pyridine vs. DMAP
DMAP's superior catalytic activity stems from the ability of the dimethylamino group to stabilize the positive charge on the intermediate N-acylpyridinium salt through resonance. This makes the acyl group exceptionally electrophilic and ready for attack by even hindered alcohols.
Caption: Comparison of pyridine and DMAP catalytic cycles.
Decision-Making Flowchart for Base/Catalyst Selection
Choosing the right alternative involves considering the properties of the nucleophile and the acid chloride. This flowchart provides a logical guide for selection.
Caption: A logic path for selecting an appropriate base.
Experimental Protocols
The following are representative procedures for the esterification of a secondary alcohol (e.g., cyclohexanol) with benzoyl chloride using different base/catalyst systems.
Protocol 1: Esterification using Pyridine
-
Objective: To synthesize cyclohexyl benzoate using pyridine as the base and solvent.
-
Materials:
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Anhydrous Pyridine (10 mL)
-
Benzoyl Chloride (1.48 g, 1.2 mL, 10.5 mmol)
-
Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve cyclohexanol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add benzoyl chloride dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Esterification using Triethylamine and Catalytic DMAP
-
Objective: To synthesize cyclohexyl benzoate using TEA as the base and a catalytic amount of DMAP.
-
Materials:
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
Triethylamine (TEA) (1.21 g, 1.67 mL, 12.0 mmol)
-
4-Dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol, 5 mol%)
-
Benzoyl Chloride (1.48 g, 1.2 mL, 10.5 mmol)
-
-
Procedure:
-
To a stirred solution of cyclohexanol, TEA, and DMAP in anhydrous DCM at 0 °C, add benzoyl chloride dropwise.
-
Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, dilute the mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with water (1 x 20 mL), 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: Esterification using 2,6-Lutidine
-
Objective: To synthesize cyclohexyl benzoate using the non-nucleophilic base 2,6-lutidine.
-
Materials:
-
Cyclohexanol (1.0 g, 10.0 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
-
2,6-Lutidine (1.29 g, 1.4 mL, 12.0 mmol)[7]
-
Benzoyl Chloride (1.48 g, 1.2 mL, 10.5 mmol)
-
-
Procedure:
-
To a stirred solution of cyclohexanol in anhydrous DCM, add 2,6-lutidine. Cool the mixture to 0 °C.
-
Add benzoyl chloride dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with 20 mL of DCM.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove the lutidinium salt, followed by saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Conclusion
While pyridine remains a functional choice for reactions with acid chlorides, a wide array of superior alternatives are available to the modern chemist. For simple acylations, inexpensive and easily removable bases like triethylamine are effective. When dealing with sensitive or sterically demanding substrates, the combination of a stoichiometric base like TEA or DIPEA with a catalytic amount of DMAP offers vastly accelerated reaction times and high yields.[9][17] For situations where nucleophilic catalysis must be avoided, sterically hindered bases such as 2,6-lutidine or DIPEA are the reagents of choice.[8] Furthermore, emerging methodologies using ionic liquids or solvent-free conditions pave the way for more environmentally sustainable chemical synthesis.[14][16] By understanding the distinct advantages and mechanistic roles of these alternatives, researchers can optimize their reaction conditions, improve yields, and enhance laboratory safety and efficiency.
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. scispace.com [scispace.com]
- 5. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. researchgate.net [researchgate.net]
- 13. Triple Role of Proton Sponge (DMAN) in the Palladium-Catalyzed Direct Stereoselective Synthesis of C-Aryl Glycosides from Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-(2-Chloroethyl)pyridine
This guide provides critical safety, handling, and disposal information for 2-(2-Chloroethyl)pyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling chlorinated heterocyclic compounds to ensure laboratory safety.
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against splashes.[1][2] A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[1][2][3] For prolonged contact or handling larger quantities, neoprene or butyl rubber gloves are recommended.[1][4] Always inspect gloves for integrity before use. |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is necessary to cover as much skin as possible.[1][2] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if exposure limits may be exceeded.[1][5] A fit test and medical evaluation are required before respirator use.[1] |
Operational Plan: Safe Handling Protocol
1. Preparation:
-
Ensure the work area, ideally within a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible within a ten-second travel distance (approximately 50 feet).
-
Inspect and put on all required personal protective equipment as detailed in the table above.[6]
2. Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]
-
Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe in vapors.
-
Use compatible utensils and equipment to prevent reactions.
-
Keep containers tightly closed when not in use.[1]
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][8]
-
Ensure the storage container is clearly labeled and tightly sealed.[8]
Emergency Procedures
Accidental Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][9][10] Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[4][9] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |
Spill Response:
-
Small Spills: For a small spill within a fume hood, absorb the spill with an inert dry material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[8] Increase ventilation if it is safe to do so.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.[2]
-
-
Disposal Method:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. gelest.com [gelest.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. SDS of this compound, Safety Data Sheets, CAS 16927-00-7 - chemBlink [ww.chemblink.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
